IRE1a-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H19F2NO6 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde |
InChI |
InChI=1S/C20H19F2NO6/c1-10-12(7-14(25)23-5-4-20(21,22)9-23)19(27)29-17-13(8-24)16(26)18-11(15(10)17)3-2-6-28-18/h8,26H,2-7,9H2,1H3 |
Clave InChI |
FCKRSFJUBQPSIN-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of IRE1α-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRE1α-IN-1 is a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR). This document provides a comprehensive overview of the mechanism of action of IRE1α-IN-1, detailing its effects on the biochemical and cellular functions of IRE1α. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for key assays and visual representations of the relevant signaling pathways.
Introduction to the Unfolded Protein Response and IRE1α
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the unfolded protein response (UPR)[1][2]. The UPR aims to restore ER function by upregulating chaperone expression, enhancing protein degradation pathways, and transiently attenuating protein translation[3]. In mammals, the UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and IRE1α[2][4].
IRE1α is the most evolutionarily conserved UPR sensor and is a bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain within its cytosolic portion[1][5][6]. Upon ER stress, IRE1α dimerizes and autophosphorylates its kinase domain, which allosterically activates its RNase domain[7][8]. The activated RNase domain then initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA[2][3][9]. This splicing event removes a 26-nucleotide intron, causing a frameshift that leads to the translation of a potent transcription factor, XBP1s[2]. XBP1s translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby helping to alleviate ER stress[8][10].
IRE1α-IN-1: A Selective Kinase Inhibitor
IRE1α-IN-1 is a small molecule inhibitor that targets the kinase domain of IRE1α. By inhibiting the kinase activity, it effectively blocks the downstream signaling cascade mediated by IRE1α.
Biochemical Activity
IRE1α-IN-1 is a highly selective inhibitor of the IRE1α kinase. It demonstrates potent inhibition of IRE1α autophosphorylation and also inhibits its RNase activity, which is dependent on the kinase function[11][12]. The inhibitor displays significant selectivity for the IRE1α isoform over the IRE1β isoform[11][12].
Cellular Effects
In cellular contexts, IRE1α-IN-1 effectively prevents the oligomerization and autophosphorylation of IRE1α that is induced by ER stress[11][12]. Consequently, it inhibits the downstream splicing of XBP1 mRNA[11][12]. This leads to a dose-dependent reduction in the levels of the active XBP1s transcription factor and the expression of its target genes[11].
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of IRE1α-IN-1.
| Parameter | Value | Cell Line/System | Conditions | Reference |
| In Vitro Kinase Inhibition | ||||
| IC₅₀ (IRE1α) | 77 nM | Recombinant human IRE1α | [11][12] | |
| IC₅₀ (IRE1α autophosphorylation) | 160 nM | Recombinant G547 IRE1α KEN domain | [11][12] | |
| In Vitro RNase Inhibition | ||||
| IC₅₀ (RNase activity) | 80 nM | Recombinant human IRE1α | [11][12] | |
| Cellular Activity | ||||
| IC₅₀ (Tunicamycin-induced GFP-IRE1α foci) | 0.74 µM | HEK293 cells | Tunicamycin-induced ER stress | [11][12] |
| IC₅₀ (XBP1 mRNA splicing) | 0.68 - 1.63 µM | HEK293 cells | Tunicamycin- or Thapsigargin-induced ER stress | [11][12] |
| Binding Affinity | ||||
| IC₅₀ (ATP-site LanthaScreen tracer binding) | 0.27 µM | Recombinant dephosphorylated G547 IRE1α KEN | [11][12] | |
| Selectivity | ||||
| IRE1α vs. IRE1β | >100-fold | [11][12] | ||
| Kinase Panel (455 kinases) | >70% inhibition of only 4 kinases | [11][12] |
Signaling Pathways and Experimental Workflows
The IRE1α Signaling Pathway
The following diagram illustrates the central role of IRE1α in the unfolded protein response and the point of intervention for IRE1α-IN-1.
References
- 1. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IRE1α/XBP1 signaling axis drives myoblast fusion in adult skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNFα selectively activates the IRE1α/XBP1 endoplasmic reticulum stress pathway in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRE1-mediated unconventional mRNA splicing and S2P-mediated ATF6 cleavage merge to regulate XBP1 in signaling the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. IRE1α kinase-IN-1 I655098 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
An In-depth Technical Guide to the Discovery and Development of IRE1α-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of IRE1α-IN-1, a potent and selective allosteric inhibitor of Inositol-requiring enzyme 1α (IRE1α). This document details the quantitative data associated with its activity, the experimental protocols utilized in its characterization, and the key signaling pathways it modulates.
Introduction to IRE1α and its Role in the Unfolded Protein Response
Inositol-requiring enzyme 1α (IRE1α), encoded by the ERN1 gene, is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a type I transmembrane protein with a dual enzymatic function in its cytosolic domain: a serine/threonine kinase and an endoribonuclease (RNase).
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, chronic or excessive IRE1α activation can lead to apoptosis through a process known as Regulated IRE1-Dependent Decay (RIDD), where IRE1α degrades other mRNAs and microRNAs. Given its central role in cell fate decisions, IRE1α has emerged as a promising therapeutic target for various diseases, including cancer, inflammatory conditions, and metabolic disorders.
Discovery of IRE1α-IN-1
IRE1α-IN-1, also identified in scientific literature as compound 31 , is a small molecule inhibitor belonging to the imidazo[1,2-b]pyridazin-8-amine (B2473545) chemical class. Its discovery was the result of efforts to identify potent and selective inhibitors of the IRE1α kinase domain that could allosterically modulate its RNase activity.
The development of IRE1α-IN-1 focused on creating a highly selective inhibitor that could serve as a chemical probe to investigate the physiological and pathological roles of IRE1α. Its unique mechanism of action distinguishes it from other classes of IRE1α inhibitors.
Mechanism of Action
IRE1α-IN-1 is a highly selective, ATP-competitive inhibitor of the IRE1α kinase domain. However, its primary mode of action is through allosteric inhibition of the RNase activity. By binding to the kinase domain, IRE1α-IN-1 stabilizes an unusual "DFG-up" conformation of the kinase, which prevents the proper oligomerization and trans-autophosphorylation of IRE1α that are essential for the activation of its RNase domain. This multifaceted inhibition of IRE1α signaling makes it a valuable tool for studying the consequences of IRE1α pathway blockade.
The key mechanistic features of IRE1α-IN-1 include:
-
Inhibition of IRE1α Autophosphorylation : It directly inhibits the kinase activity responsible for the autophosphorylation of IRE1α.
-
Prevention of Oligomerization : By binding to the kinase domain, it interferes with the conformational changes required for the formation of higher-order IRE1α oligomers.
-
Allosteric Inhibition of RNase Activity : As a consequence of inhibiting autophosphorylation and oligomerization, the RNase domain is not activated, leading to the inhibition of XBP1 mRNA splicing and RIDD activity.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of IRE1α-IN-1.
Table 1: In Vitro Biochemical Activity of IRE1α-IN-1
| Parameter | Value (nM) | Assay Type |
| IRE1α Kinase IC50 | 77 | Recombinant human IRE1α kinase assay |
| IRE1α RNase IC50 | 80 | Recombinant human IRE1α RNase assay |
| IRE1α Autophosphorylation IC50 | 160 | Recombinant G547 IRE1α KEN domain pS274 autophosphorylation assay |
| IRE1α ATP-site Binding IC50 | 270 | LanthaScreen tracer binding assay to dephosphorylated G547 IRE1α KEN |
Table 2: Cellular Activity of IRE1α-IN-1
| Parameter | Value (µM) | Cell Line | Assay Type |
| XBP1 Splicing Inhibition IC50 (Tunicamycin-induced) | 0.68 - 1.63 | HEK293 | XBP1-luciferase fusion mRNA splicing assay |
| XBP1 Splicing Inhibition IC50 (Thapsigargin-induced) | 0.68 - 1.63 | HEK293 | XBP1-luciferase fusion mRNA splicing assay |
| IRE1α Foci Formation Inhibition IC50 (Tunicamycin-induced) | 0.74 | HEK293 | GFP-IRE1α foci formation assay |
Table 3: Selectivity Profile of IRE1α-IN-1
| Parameter | Value | Description |
| Selectivity for IRE1α over IRE1β | >100-fold | Comparison of inhibitory activity against IRE1α and IRE1β isoforms. |
| Kinome Selectivity | Highly Selective | >70% inhibition of only 4 out of 455 kinases tested in a broad kinase panel. |
Experimental Protocols
Detailed experimental protocols for the characterization of IRE1α-IN-1 are described below. These are based on standard methodologies in the field for assessing IRE1α inhibitors.
Recombinant IRE1α Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of IRE1α-IN-1 against the kinase activity of IRE1α.
Methodology:
-
Protein Expression and Purification: The cytosolic domain of human IRE1α (amino acids 547-977, containing the kinase and RNase domains) is expressed in and purified from an appropriate expression system (e.g., Sf9 insect cells).
-
Kinase Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, is commonly used.
-
Reactions are set up in a 384-well plate containing purified recombinant IRE1α, a fluorescently labeled kinase substrate peptide, and ATP.
-
IRE1α-IN-1 is added in a dose-response manner.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
The reaction is stopped, and a terbium-labeled antibody specific for the phosphorylated substrate is added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Recombinant IRE1α RNase Activity Assay
Objective: To determine the IC50 of IRE1α-IN-1 against the RNase activity of IRE1α.
Methodology:
-
Substrate Preparation: A short RNA oligonucleotide corresponding to the XBP1 mRNA splice sites is synthesized and labeled with a fluorophore and a quencher at opposite ends. In its intact state, the fluorescence is quenched.
-
RNase Assay:
-
Reactions are performed in a 384-well plate with purified, pre-activated recombinant IRE1α.
-
IRE1α-IN-1 is added at various concentrations.
-
The reaction is initiated by the addition of the fluorescently labeled RNA substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined from the dose-response curve.
Cellular XBP1 Splicing Assay
Objective: To measure the efficacy of IRE1α-IN-1 in inhibiting IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
HEK293 or other suitable cells are cultured in 96-well plates.
-
The cells are pre-treated with a serial dilution of IRE1α-IN-1 for a specified time (e.g., 1 hour).
-
ER stress is induced by adding an agent such as tunicamycin (B1663573) or thapsigargin.
-
-
RNA Extraction and RT-PCR:
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to generate cDNA.
-
PCR is carried out using primers that flank the splice site of XBP1 mRNA.
-
-
Analysis:
-
The PCR products are resolved on an agarose (B213101) gel. The unspliced and spliced forms of XBP1 mRNA will appear as distinct bands of different sizes.
-
Alternatively, a quantitative PCR (qPCR) approach with specific probes for the spliced and unspliced forms can be used for more quantitative analysis.
-
For high-throughput screening, a luciferase reporter assay where the luciferase gene is downstream of the XBP1 splice site in a different reading frame can be used. Splicing leads to a frameshift and expression of luciferase.
-
-
Data Analysis: The ratio of spliced to unspliced XBP1 is quantified, and the EC50 value for the inhibition of splicing is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by IRE1α-IN-1 and the experimental workflow for its characterization.
Caption: IRE1α signaling pathway and the inhibitory action of IRE1α-IN-1.
Caption: Experimental workflow for the characterization of IRE1α-IN-1.
Conclusion
IRE1α-IN-1 is a potent, selective, and cell-permeable allosteric inhibitor of IRE1α. Its unique mechanism of action, involving the inhibition of both kinase-dependent autophosphorylation and oligomerization, leading to the downstream blockade of RNase activity, makes it a valuable chemical probe for dissecting the complex biology of the IRE1α signaling pathway. The comprehensive characterization of its in vitro and cellular activities provides a solid foundation for its use in preclinical studies to explore the therapeutic potential of IRE1α inhibition in various disease models. Further investigation into its pharmacokinetic properties and in vivo efficacy will be crucial in determining its potential for clinical development.
IRE1a-IN-1: A Potent Inhibitor of IRE1α Kinase and RNase Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain, which are essential for its signaling functions. Dysregulation of IRE1α activity has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target. IRE1a-IN-1 is a small molecule inhibitor that has demonstrated potent and selective inhibition of both the kinase and RNase activities of IRE1α. This technical guide provides a comprehensive overview of the effects of this compound on IRE1α, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and a visual representation of its mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound against various aspects of IRE1α function has been quantified in several studies. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Target/Process | Cell Line/System | IC50 Value | Citation |
| IRE1α Kinase Activity | - | 77 nM | [1] |
| IRE1α RNase Activity | - | 80 nM | [1] |
| Tunicamycin-induced XBP1 Splicing | HEK293 cells | 0.68 - 1.63 µM | [1] |
| Thapsigargin-induced XBP1 Splicing | HEK293 cells | 0.68 - 1.63 µM | [1] |
| Tunicamycin-induced GFP-IRE1α Foci Formation | HEK293 cells | 0.74 µM | [1] |
| Recombinant G547 IRE1α KEN domain autophosphorylation | - | 160 nM | [1] |
| ATP-site LanthaScreen tracer binding to dephosphorylated G547 IRE1α KEN | - | 0.27 µM | [1] |
Mechanism of Action
This compound exerts its inhibitory effects by targeting the kinase domain of IRE1α. This action prevents the subsequent activation of the RNase domain, effectively blocking the downstream signaling pathways. The primary mechanism involves the inhibition of ER stress-induced oligomerization and autophosphorylation of IRE1α[1].
Signaling Pathway of IRE1α Activation and Inhibition by this compound
Caption: IRE1α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on IRE1α kinase and RNase activity.
IRE1α Kinase Activity Assay (Autophosphorylation)
This assay measures the ability of this compound to inhibit the autophosphorylation of the IRE1α kinase domain.
Workflow:
Caption: Workflow for IRE1α kinase activity assay.
Methodology:
-
Recombinant Protein: Purified recombinant human IRE1α cytoplasmic domain (containing the kinase and RNase domains) is used.
-
Inhibitor Preparation: A stock solution of this compound in DMSO is serially diluted to the desired concentrations.
-
Kinase Reaction:
-
In a reaction buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT), the recombinant IRE1α is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 15 minutes at room temperature).
-
The kinase reaction is initiated by the addition of ATP (e.g., 100 µM). For detection, either radiolabeled [γ-32P]ATP is used, or the reaction is later analyzed by immunoblotting with a phospho-specific antibody.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes at 30°C) and then stopped by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
The reaction products are resolved by SDS-PAGE.
-
If [γ-32P]ATP was used, the gel is dried and exposed to a phosphor screen or X-ray film for autoradiography.
-
Alternatively, the proteins are transferred to a PVDF membrane and immunoblotted with an antibody specific for phosphorylated IRE1α.
-
The intensity of the phosphorylated IRE1α band is quantified using densitometry software.
-
-
IC50 Determination: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
IRE1α RNase Activity Assay (XBP1 Splicing)
This assay evaluates the effect of this compound on the RNase activity of IRE1α by measuring the splicing of its primary substrate, XBP1 mRNA.
Workflow:
Caption: Workflow for IRE1α RNase activity assay (XBP1 splicing).
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., HEK293, HeLa) is cultured to an appropriate confluency.
-
Cells are pre-treated with various concentrations of this compound or DMSO for a specific duration (e.g., 1 hour).
-
ER stress is induced by adding an agent such as tunicamycin (B1663573) (e.g., 5 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM) for a set time (e.g., 4-6 hours).
-
-
RNA Extraction and RT-PCR:
-
Total RNA is extracted from the cells using a standard method (e.g., TRIzol reagent).
-
The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
The cDNA is then used as a template for PCR with primers that flank the splice site of XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
-
Analysis:
-
The PCR products are resolved on an agarose gel. The unspliced and spliced forms will appear as distinct bands of different sizes.
-
The intensity of the bands corresponding to XBP1u and XBP1s is quantified using a gel documentation system and image analysis software.
-
-
IC50 Determination: The ratio of spliced to unspliced XBP1 is calculated for each inhibitor concentration. The percentage of inhibition of splicing is determined relative to the ER stress-induced control without the inhibitor. The IC50 value is calculated from the dose-response curve.
Regulated IRE1-Dependent Decay (RIDD) Assay
This assay assesses the impact of this compound on the degradation of specific mRNA targets by the RNase activity of IRE1α.
Methodology:
-
Cell Treatment and RNA Extraction: Similar to the XBP1 splicing assay, cells are pre-treated with this compound followed by induction of ER stress. Total RNA is then extracted.
-
Quantitative PCR (qPCR):
-
The extracted RNA is reverse transcribed to cDNA.
-
qPCR is performed using primers specific for known RIDD target mRNAs (e.g., BLOC1S1, DGAT2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
The relative expression levels of the RIDD target mRNAs are calculated using the ΔΔCt method.
-
A decrease in the mRNA level of a RIDD target upon ER stress induction is indicative of RIDD activity. The ability of this compound to prevent this decrease is a measure of its inhibitory effect on RIDD.
-
Conclusion
This compound is a potent and selective dual inhibitor of the kinase and RNase activities of IRE1α. By preventing the initial autophosphorylation and oligomerization of IRE1α, it effectively blocks both the unconventional splicing of XBP1 mRNA and the degradation of other mRNAs via RIDD. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting the IRE1α pathway and for the development of novel inhibitors.
References
Understanding the Structure-Activity Relationship of IRE1α-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR), is a critical regulator of cellular homeostasis and stress responses. As a bifunctional enzyme with both serine/threonine kinase and endoribonuclease (RNase) activities, IRE1α plays a pivotal role in determining cell fate under endoplasmic reticulum (ER) stress. Its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of IRE1α-IN-1, a potent and selective inhibitor of IRE1α.
IRE1α-IN-1 is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α, leading to allosteric inhibition of its RNase activity. This mode of action prevents the downstream signaling cascades initiated by the RNase domain, namely the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1α-dependent decay (RIDD) of other mRNAs. By elucidating the SAR of IRE1α-IN-1, researchers can gain valuable insights for the rational design of next-generation IRE1α modulators with improved potency, selectivity, and pharmacokinetic profiles.
IRE1α Signaling Pathways
Under ER stress, the accumulation of unfolded or misfolded proteins triggers the dimerization and autophosphorylation of IRE1α. This activation unleashes its RNase activity, initiating two primary downstream signaling branches with distinct cellular outcomes.
The Pro-Survival XBP1 Pathway
Activated IRE1α excises a 26-nucleotide intron from the mRNA of XBP1. This unconventional splicing event results in a translational frameshift, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby promoting cell survival and restoring ER homeostasis.
The Pro-Apoptotic JNK Pathway
Under prolonged or severe ER stress, activated IRE1α can recruit the adaptor protein TNF receptor-associated factor 2 (TRAF2). This interaction leads to the activation of apoptosis-signal-regulating kinase 1 (ASK1), which in turn activates the c-Jun N-terminal kinase (JNK) signaling cascade, ultimately promoting apoptosis.
Quantitative Data for IRE1α-IN-1
The following tables summarize the key quantitative data for IRE1α-IN-1, providing insights into its potency, selectivity, and cellular activity.
| Parameter | Value | Assay Type | Reference |
| IRE1α Kinase Inhibition (IC50) | 77 nM | Biochemical Kinase Assay | [1] |
| IRE1α RNase Inhibition (IC50) | 80 nM | Biochemical RNase Assay | [1] |
| IRE1α Autophosphorylation Inhibition (IC50) | 160 nM | Recombinant G547 IRE1α KEN domain pS274 autophosphorylation assay | [1] |
| LanthaScreen Tracer Binding Inhibition (IC50) | 0.27 µM | ATP-site LanthaScreen tracer binding to recombinant dephosphorylated G547 IRE1α KEN | [1] |
| Cellular IRE1α Foci Inhibition (IC50) | 0.74 µM | Tunicamycin-induced GFP-IRE1α foci in HEK293 cells | [1] |
| Cellular XBP1 Splicing Inhibition (IC50) | 0.68 - 1.63 µM | Tunicamycin- and thapsigargin-induced XBP1 luciferase fusion mRNA splicing in HEK293 cells | [1] |
| Target | Selectivity | Assay Type | Reference |
| IRE1β | 100-fold selective for IRE1α | Not specified | [1] |
| Kinome-wide | >70% inhibition of only 4 out of 455 kinases | Kinase panel screening | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of IRE1α inhibitors. Below are outlines of key experimental protocols.
LanthaScreen® Kinase Assay for IRE1α
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the potency of kinase inhibitors.
Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. Inhibition of this binding by a compound like IRE1α-IN-1 results in a decrease in the FRET signal.
Materials:
-
Recombinant human IRE1α kinase domain
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
ATP
-
Assay buffer
-
Test compound (IRE1α-IN-1)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution containing the IRE1α kinase and the Eu-anti-tag antibody. Prepare a solution containing the tracer and ATP.
-
Assay Reaction: In a microplate, add the test compound dilutions. Add the kinase/antibody solution to all wells. Add the tracer/ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular XBP1 Splicing Luciferase Reporter Assay
This cell-based assay quantifies the extent of XBP1 mRNA splicing, a direct measure of IRE1α RNase activity.
Principle: A reporter construct is used where a luciferase gene is placed downstream of the XBP1 intron. Splicing of the intron by activated IRE1α leads to a frameshift that allows for the translation of the luciferase protein, resulting in a measurable light signal.
Materials:
-
HEK293 cells stably expressing an XBP1-luciferase reporter construct
-
Cell culture medium and reagents
-
ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)
-
Test compound (IRE1α-IN-1)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the HEK293-XBP1-luciferase reporter cells in a multi-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of IRE1α-IN-1 for a defined pre-incubation period.
-
ER Stress Induction: Add an ER stress inducer to the wells to activate IRE1α.
-
Incubation: Incubate the cells for a sufficient time to allow for XBP1 splicing and luciferase expression (e.g., 6-16 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., cell viability) if necessary. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Structure-Activity Relationship of IRE1α-IN-1
While a detailed synthetic route and a comprehensive SAR study specifically for IRE1α-IN-1 are not publicly available, general principles for ATP-competitive IRE1α inhibitors can be inferred from the broader literature. The high selectivity of IRE1α-IN-1 suggests that its chemical scaffold makes specific interactions with unique residues or conformations within the ATP-binding pocket of IRE1α that are not conserved across the kinome.
Key aspects of the SAR for ATP-competitive IRE1α inhibitors often involve:
-
A heterocyclic core: This core structure typically forms hydrogen bonds with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.
-
Substitutions on the core: Modifications to the core structure are crucial for achieving selectivity and potency. These substitutions can exploit unique sub-pockets within the IRE1α ATP-binding site.
-
Allosteric modulation: The binding of the inhibitor to the kinase domain induces a conformational change that is transmitted to the RNase domain, leading to its inhibition. The specific nature of this allosteric communication is a key determinant of the inhibitor's efficacy.
Further research is needed to delineate the precise molecular interactions between IRE1α-IN-1 and the IRE1α protein to fully understand the structural basis for its potent and selective inhibitory activity.
Pharmacokinetics
Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of IRE1α-IN-1 is not currently available in the public domain. The development of IRE1α inhibitors for in vivo applications necessitates a thorough characterization of their pharmacokinetic profiles to ensure adequate drug exposure at the target tissue and to minimize potential off-target toxicities.
Conclusion
IRE1α-IN-1 is a valuable research tool for probing the physiological and pathological roles of the IRE1α signaling pathway. Its high potency and selectivity make it a suitable compound for in vitro and cellular studies. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of novel IRE1α inhibitors. Future studies focusing on the detailed SAR and pharmacokinetic properties of IRE1α-IN-1 and its analogs will be critical for advancing these promising therapeutic agents toward clinical applications.
References
The Modulatory Effects of Small Molecule Inhibitors on IRE1α Oligomerization in Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and secretion. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. The unfolded protein response (UPR) is a sophisticated signaling network that aims to restore ER function. A key sensor and transducer of the UPR is the inositol-requiring enzyme 1α (IRE1α), an ER-resident transmembrane protein with both kinase and endoribonuclease (RNase) activities. Upon activation by ER stress, IRE1α undergoes dimerization and higher-order oligomerization, leading to its autophosphorylation and the activation of its RNase domain. This initiates downstream signaling cascades, including the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs. The oligomerization of IRE1α is a critical regulatory step in its activation and subsequent signaling. Consequently, small molecule inhibitors that modulate IRE1α oligomerization are valuable tools for research and potential therapeutic development. This technical guide provides an in-depth overview of the impact of key IRE1α inhibitors on its oligomerization, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
The IRE1α Signaling Pathway in ER Stress
Under basal conditions, IRE1α exists as an inactive monomer or dimer in the ER membrane, often associated with the ER chaperone BiP (Binding immunoglobulin protein).[1] Upon the accumulation of unfolded proteins, BiP dissociates from IRE1α, allowing its luminal domains to sense the stress. This triggers a conformational change, leading to the dimerization and subsequent higher-order oligomerization of IRE1α molecules.[2][3][4][5][6] This clustering facilitates the trans-autophosphorylation of the kinase domains, which in turn allosterically activates the RNase domain.
The activated RNase domain of IRE1α has two main downstream functions:
-
XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the XBP1 mRNA. The spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor that upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α can also cleave and degrade a subset of mRNAs and microRNAs that are localized to the ER, thereby reducing the protein load on the ER.[7]
The balance between these two outputs can determine cell fate under ER stress, with XBP1s generally promoting adaptation and survival, while excessive RIDD activity can lead to apoptosis.
Figure 1: Simplified IRE1α signaling pathway under ER stress.
Key Small Molecule Inhibitors Modulating IRE1α Oligomerization
Several small molecule inhibitors have been developed that target different aspects of IRE1α function. Their effects on oligomerization are a key determinant of their overall impact on IRE1α signaling. This section focuses on three well-characterized inhibitors: KIRA6, APY29, and STF-083010.
Quantitative Data on IRE1α Inhibitors
The following table summarizes the key quantitative data for the selected IRE1α inhibitors.
| Inhibitor | Type | Target Domain | Mechanism of Action on Oligomerization | IC50 (Kinase) | IC50 (RNase) | Reference |
| KIRA6 | Type II Kinase Inhibitor | Kinase (ATP-binding pocket) | Prevents/disrupts oligomerization, stabilizing the monomeric state. | ~37 nM | ~40.1 nM | [8] |
| APY29 | Type I Kinase Inhibitor | Kinase (ATP-binding pocket) | Promotes oligomerization and stabilizes the dimeric/oligomeric state. | ~1 µM | N/A (Activator) | [9][10] |
| STF-083010 | RNase Inhibitor | RNase | Does not directly affect oligomerization. | N/A (Inactive) | ~12 µM | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of inhibitors on IRE1α oligomerization.
In Vitro IRE1α Oligomerization Assay
This assay measures the ability of recombinant IRE1α to oligomerize in the presence or absence of an inhibitor.
Principle: Recombinant IRE1α protein, when incubated under conditions that promote oligomerization (e.g., in the presence of ADP), will form higher-order structures. The extent of oligomerization can be assessed by measuring the optical density (turbidity) of the solution or by chemical cross-linking followed by SDS-PAGE and Western blot.[2]
Materials:
-
Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains)
-
Oligomerization Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ADP solution (100 mM stock)
-
Test inhibitor (e.g., KIRA6, APY29) dissolved in DMSO
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 340 nm
-
Disuccinimidyl suberate (B1241622) (DSS) for cross-linking (optional)
-
SDS-PAGE gels and Western blot reagents (optional)
-
Anti-IRE1α antibody (optional)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the oligomerization buffer and the desired concentration of recombinant IRE1α.
-
Add the test inhibitor or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature.
-
Initiate the oligomerization by adding ADP to a final concentration of 2 mM.
-
Immediately measure the optical density at 340 nm (OD340) at time zero.
-
Incubate the plate at 30°C and take OD340 readings at regular intervals (e.g., every 5 minutes) for 60 minutes.
-
Optional Cross-linking: At the end of the incubation, add DSS to a final concentration of 250 µM and incubate for an additional 30 minutes at room temperature. Quench the reaction with 50 mM Tris-HCl, pH 7.5.
-
Optional Western Blot Analysis: Analyze the cross-linked samples by SDS-PAGE on a non-reducing gel, followed by Western blotting using an anti-IRE1α antibody to visualize monomers and oligomers.[9]
Figure 2: Workflow for the in vitro IRE1α oligomerization assay.
Co-Immunoprecipitation (Co-IP) to Detect IRE1α Oligomerization in Cells
This protocol is used to determine if IRE1α forms oligomers in a cellular context and how this is affected by ER stress and inhibitors.
Principle: If IRE1α molecules interact to form oligomers, an antibody targeting one IRE1α molecule will pull down other associated IRE1α molecules. This is assessed by co-expressing two differently tagged versions of IRE1α (e.g., FLAG- and HA-tagged) and immunoprecipitating with an antibody against one tag, followed by Western blotting for the other tag.[11]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for FLAG-tagged IRE1α and HA-tagged IRE1α
-
Transfection reagent
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Test inhibitor (e.g., KIRA6, APY29)
-
Cell lysis buffer (non-denaturing, e.g., 1% Triton X-100 in TBS with protease and phosphatase inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Anti-HA antibody (for Western blot)
-
Anti-FLAG antibody (for Western blot, as a control)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Co-transfect cells with FLAG-IRE1α and HA-IRE1α expression vectors.
-
24 hours post-transfection, treat the cells with the test inhibitor or DMSO for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 1 µM) for a specified time (e.g., 4 hours).
-
Lyse the cells in cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with an anti-FLAG antibody for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-HA and anti-FLAG antibodies. The presence of an HA-IRE1α band in the FLAG immunoprecipitate indicates oligomerization.
Förster Resonance Energy Transfer (FRET) Microscopy for In-Cell Oligomerization
FRET microscopy provides a powerful tool for visualizing and quantifying protein-protein interactions, such as IRE1α oligomerization, in living cells.
Principle: FRET is a non-radiative energy transfer process between two fluorophores (a donor and an acceptor) in close proximity (typically <10 nm). By tagging IRE1α with a FRET donor (e.g., CFP) and another IRE1α molecule with a FRET acceptor (e.g., YFP), the occurrence of FRET upon ER stress indicates that the molecules are close enough to be part of an oligomer. The FRET efficiency can be quantified to measure the extent of oligomerization.
Materials:
-
Mammalian cells
-
Expression vectors for IRE1α-CFP and IRE1α-YFP
-
Transfection reagent
-
ER stress inducer and test inhibitor
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP, and a FRET channel)
-
Image analysis software capable of FRET calculations (e.g., sensitized emission or acceptor photobleaching)
Procedure:
-
Co-transfect cells with IRE1α-CFP and IRE1α-YFP expression vectors.
-
24 hours post-transfection, treat the cells with the inhibitor or DMSO, followed by ER stress induction.
-
Image the cells using the fluorescence microscope, acquiring images in the donor (CFP), acceptor (YFP), and FRET channels.
-
As controls, image cells expressing only IRE1α-CFP or only IRE1α-YFP to determine bleed-through and cross-excitation correction factors.
-
Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) signal in the experimental cells using the appropriate algorithms in the image analysis software. An increase in the FRET signal upon ER stress indicates oligomerization, and the effect of the inhibitor can be quantified by comparing the FRET levels in treated versus untreated cells.
Conclusion
The oligomerization of IRE1α is a pivotal event in the cellular response to ER stress. Small molecule inhibitors that target this process offer distinct ways to modulate the downstream signaling pathways. Type II kinase inhibitors like KIRA6 prevent oligomerization, thereby inhibiting both the kinase and RNase activities of IRE1α. In contrast, type I kinase inhibitors such as APY29 promote oligomerization and activate the RNase domain. RNase-specific inhibitors like STF-083010 act downstream of oligomerization. The experimental protocols detailed in this guide provide a framework for researchers to investigate the impact of these and other novel compounds on IRE1α oligomerization. A thorough understanding of how different inhibitors affect this crucial step in IRE1α activation is essential for the development of targeted therapies for diseases associated with ER stress, including cancer, neurodegenerative disorders, and metabolic diseases.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Enhanced IRE1α Phosphorylation/Oligomerization-Triggered XBP1 Splicing Contributes to Parkin-Mediated Prevention of SH-SY5Y Cell Death under Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
The Core Mechanism of IRE1α Inhibition by IRE1a-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, IRE1α's kinase and endoribonuclease (RNase) domains initiate a signaling cascade to restore ER homeostasis, but prolonged activation can lead to apoptosis. Consequently, IRE1α has emerged as a significant therapeutic target for a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth analysis of the mechanism by which IRE1a-IN-1, a potent and selective inhibitor, curtails IRE1α autophosphorylation and its downstream signaling. We will delve into the quantitative aspects of this inhibition, detail relevant experimental methodologies, and visualize the underlying molecular interactions and pathways.
The IRE1α Signaling Pathway and the Role of Autophosphorylation
Under ER stress, the luminal domains of IRE1α sense the accumulation of unfolded proteins, leading to its dimerization and oligomerization.[1][2][3][4][5] This clustering facilitates the trans-autophosphorylation of the kinase domains, a pivotal activation step.[1][2][6][7] Autophosphorylation induces a conformational change that allosterically activates the C-terminal RNase domain.[6][8] The activated RNase then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][8][9][10] This splicing event results in a frameshift, leading to the translation of the potent transcription factor XBP1s, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding to alleviate ER stress.[8][10]
Mechanism of Action of this compound
This compound is a selective inhibitor of IRE1α that acts by directly targeting the kinase domain.[11] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the autophosphorylation of IRE1α.[6][12] This inhibition of kinase activity has a direct downstream consequence: the RNase domain remains in its inactive state.[6][13] As a result, the splicing of XBP1 mRNA is blocked, leading to a reduction in the levels of XBP1s protein and the subsequent downregulation of UPR target genes.[11]
Crucially, this compound has been shown to prevent ER stress-induced IRE1α oligomerization and phosphorylation.[11] This suggests that the inhibitor stabilizes a conformation of the kinase domain that is incompatible with the formation of higher-order oligomers, which are thought to be necessary for robust RNase activity.
Quantitative Analysis of this compound Inhibition
The potency of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Assay Condition | Reference |
| IC50 (IRE1α Kinase Activity) | 77 nM | In vitro kinase assay | [11] |
| IC50 (IRE1α Autophosphorylation) | 160 nM | Recombinant G547 IRE1α KEN domain pS274 autophosphorylation | [11] |
| IC50 (IRE1α RNase Activity) | 80 nM | In vitro RNase assay | [11] |
| IC50 (Tracer Binding) | 0.27 µM | ATP-site LanthaScreen tracer binding to recombinant dephosphorylated G547 IRE1α KEN | [11] |
| IC50 (XBP1 Splicing) | 0.68-1.63 µM | Tunicamycin- and thapsigargin-induced XBP1 luciferase fusion mRNA splicing in HEK293 cells | [11] |
| IC50 (IRE1α Foci Formation) | 0.74 µM | Tunicamycin-induced GFP-IRE1α foci in HEK293 cells | [11] |
Table 1: In Vitro and Cellular Potency of this compound
| Selectivity Profile | Observation | Reference |
| IRE1α vs. IRE1β | >100-fold selectivity for IRE1α | [11] |
| Kinome-wide Selectivity | >70% inhibition of only 4 out of 455 kinases tested | [11] |
Table 2: Selectivity of this compound
Experimental Protocols
In Vitro IRE1α Kinase Assay (Autophosphorylation)
This protocol describes a method to assess the inhibitory effect of this compound on the autophosphorylation of recombinant IRE1α kinase domain.
Materials:
-
Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-32P]ATP
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
SDS-PAGE gels
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing the recombinant IRE1α protein in kinase buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP to a final concentration of approximately 10-50 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the level of IRE1α autophosphorylation using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based XBP1 Splicing Assay
This protocol outlines a method to measure the effect of this compound on ER stress-induced XBP1 mRNA splicing in cultured cells.
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium and supplements
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase
-
PCR primers flanking the XBP1 splice site
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) to the cell culture medium.
-
Incubate the cells for an appropriate time (e.g., 4-8 hours) to allow for XBP1 mRNA splicing.
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Separate the PCR products on an agarose gel. The unspliced (XBP1u) and spliced (XBP1s) forms will appear as distinct bands of different sizes.
-
Quantify the band intensities to determine the ratio of XBP1s to XBP1u.
-
Calculate the IC50 value for the inhibition of XBP1 splicing.
Conclusion
This compound effectively inhibits IRE1α signaling by targeting its kinase domain and preventing the crucial first step of autophosphorylation. This allosterically prevents the activation of its RNase domain, thereby blocking the downstream splicing of XBP1 mRNA and the subsequent adaptive UPR. The high potency and selectivity of this compound make it a valuable tool for studying the physiological and pathological roles of the IRE1α pathway, as well as a promising scaffold for the development of therapeutics targeting diseases with a significant ER stress component. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure of the Ire1 autophosphorylation complex and implications for the unfolded protein response | The EMBO Journal [link.springer.com]
- 7. Intrinsic Structural Features of the Human IRE1α Transmembrane Domain Sense Membrane Lipid Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRE1-mediated unconventional mRNA splicing and S2P-mediated ATF6 cleavage merge to regulate XBP1 in signaling the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IRE1a-IN-1 in the Modulation of XBP1 Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular stress response pathway, and its dysregulation is implicated in a multitude of diseases, including cancer and metabolic disorders. A central mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), a bifunctional kinase and endoribonuclease. Upon activation by endoplasmic reticulum (ER) stress, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which orchestrates the expression of genes involved in protein folding and degradation. IRE1a-IN-1 is a small molecule inhibitor that selectively targets the kinase activity of IRE1α, thereby preventing its oligomerization and subsequent endoribonuclease activation. This guide provides an in-depth technical overview of this compound, its mechanism of action in modulating XBP1 splicing, comprehensive quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to the IRE1α-XBP1 Pathway
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations to ER homeostasis, collectively known as ER stress, trigger the UPR. The UPR is orchestrated by three main sensor proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6)[1].
IRE1α is the most conserved UPR sensor[2]. Under basal conditions, it is maintained in an inactive, monomeric state through its association with the ER chaperone BiP (binding immunoglobulin protein)[3]. Upon accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to its dimerization and oligomerization[4]. This juxtaposition of the cytosolic kinase domains facilitates trans-autophosphorylation, which in turn activates the C-terminal endoribonuclease (RNase) domain[5][6].
The activated RNase domain of IRE1α has two primary functions: the unconventional splicing of XBP1 mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of ER-localized mRNAs[7][8][9]. The splicing of XBP1 mRNA involves the excision of a 26-nucleotide intron, resulting in a translational frameshift that produces the active XBP1s transcription factor[10][11]. XBP1s then translocates to the nucleus to upregulate genes that enhance the ER's protein-folding capacity and promote ER-associated degradation (ERAD)[10].
This compound: A Selective Kinase Inhibitor
This compound is a potent and selective inhibitor of the IRE1α kinase domain[12]. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of IRE1α. This inhibition of kinase activity blocks the subsequent activation of the RNase domain, thereby inhibiting both XBP1 splicing and RIDD[12].
Mechanism of Action
The inhibitory action of this compound is primarily attributed to its ability to prevent the initial steps of IRE1α activation. By occupying the kinase domain's ATP-binding site, it locks IRE1α in an inactive conformation, which in turn prevents the oligomerization and trans-autophosphorylation required for RNase activation[12].
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and cell-based assays. The following table summarizes key quantitative data for this compound and provides a comparison with other known IRE1α inhibitors.
| Compound | Target | Assay Type | IC50 / EC50 | Selectivity | Reference(s) |
| This compound | IRE1α | Kinase Assay | 160 nM (autophosphorylation) | >70% inhibition of only 4/455 kinases | [12] |
| IRE1α | RNase Assay | 80 nM | 100-fold selective for IRE1α over IRE1β | [12][13] | |
| IRE1α | Cell-based XBP1 Splicing | 0.68 - 1.63 µM (Tunicamycin/Thapsigargin (B1683126) induced) | - | [12] | |
| IRE1α | GFP-IRE1α Foci Formation | 0.74 µM (Tunicamycin induced) | - | [12] | |
| KIRA6 | IRE1α | Kinase Inhibitor | 0.6 µM | Mono-selective | [13] |
| APY29 | IRE1α | Kinase Inhibitor (autophosphorylation) | 280 nM | ATP-competitive | [13] |
| IRE1α | RNase Activator | 460 nM | Allosteric modulator | [13] | |
| STF-083010 | IRE1α | RNase Inhibitor | - | Specific for RNase activity | [5][7] |
| 4µ8C | IRE1α | RNase Inhibitor | 76 nM | Selective for RNase activity | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Induction of ER Stress in Cell Culture
Tunicamycin and thapsigargin are commonly used to induce ER stress in cultured cells.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Tunicamycin (stock solution in DMSO)
-
Thapsigargin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
-
Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of Tunicamycin (e.g., 0.5-10 µg/mL), Thapsigargin (e.g., 50-200 nM), and this compound (e.g., 0.1-20 µM) in complete growth medium.
-
For inhibitor studies, pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Add the ER stress-inducing agent (Tunicamycin or Thapsigargin) to the culture medium.
-
Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C and 5% CO2[9][15][16].
-
Harvest cells for downstream analysis (RNA extraction for XBP1 splicing or protein extraction for Western blotting).
-
Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the qualitative and semi-quantitative assessment of IRE1α's RNase activity by detecting the spliced and unspliced forms of XBP1 mRNA.
-
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Reverse transcriptase and associated buffers/reagents
-
Taq DNA polymerase and PCR buffer
-
Primers for human XBP1 (flanking the 26-nt intron):
-
Forward: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'
-
Reverse: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'
-
-
Agarose (B213101) gel (2.5-3%) and electrophoresis equipment
-
-
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a standard protocol[6][17][18][19].
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers[7][17].
-
PCR Amplification:
-
Set up a 25 µL PCR reaction with cDNA template, XBP1 primers, dNTPs, and Taq polymerase.
-
Use the following cycling conditions:
-
-
Gel Electrophoresis: Resolve the PCR products on a high-percentage agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s) due to the 26-nt intron[17].
-
Western Blotting for Phosphorylated IRE1α
This method is used to assess the kinase activity of IRE1α by detecting its autophosphorylation at Ser724.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (6-8%) and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IRE1α (Ser724)
-
Mouse or rabbit anti-total IRE1α
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Protein Extraction: Lyse treated and control cells and quantify protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 1% BSA in TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system[2][8][10][12][20].
-
Visualization of Signaling Pathways and Experimental Logic
The following diagrams illustrate the core concepts discussed in this guide.
Conclusion
This compound serves as a valuable chemical probe for elucidating the intricate roles of the IRE1α-XBP1 signaling axis in health and disease. Its selective inhibition of the IRE1α kinase provides a powerful tool to dissect the downstream consequences of XBP1 splicing and RIDD. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and other modulators of this critical UPR pathway. A thorough understanding of the mechanism and methodologies for studying IRE1α inhibitors is paramount for the development of novel therapeutic strategies targeting ER stress-related pathologies.
References
- 1. Xbp1 splicing assay [bio-protocol.org]
- 2. Anti-IRE1 alpha (phospho Ser724) antibody (GTX132808) | GeneTex [genetex.com]
- 3. mdpi.com [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. XBP1 RT-PCR splicing analysis [bio-protocol.org]
- 6. RNA extraction, complementary cDNA synthesis and qRT-PCR [protocols.io]
- 7. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 8. Anti-IRE1 (phospho S724) antibody. Rabbit polyclonal (ab48187) | Abcam [abcam.com]
- 9. Experimed » Submission » The Effect of Endoplasmic Reticulum Stress Activator-Tunicamycin on HEK293 Cells [dergipark.org.tr]
- 10. ABclonal [ap.abclonal.com]
- 11. Proteome analysis of tunicamycin-induced ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Bioluminescent reporter assay for monitoring ER stress in human beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The unfolded protein response regulator GRP78/BiP is required for endoplasmic reticulum integrity and stress-induced autophagy in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 20. IRE1 alpha [p Ser724] Antibody - BSA Free (NB100-2323) by Novus, Part of Bio-Techne [bio-techne.com]
The Potential of IRE1α-IN-1 in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR). A key mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Chronic ER stress and sustained IRE1α activation are increasingly implicated in the pathogenesis of a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). Consequently, the modulation of IRE1α activity has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of IRE1α-IN-1, a selective inhibitor of IRE1α, and its potential application in neurodegenerative disease research. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Introduction to IRE1α Signaling in Neurodegeneration
Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from IRE1α, leading to its dimerization and autophosphorylation. This activates its C-terminal RNase domain, which initiates two primary downstream signaling branches:
-
XBP1 Splicing: The most well-characterized function of IRE1α is the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1). This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, XBP1s. XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby helping to restore ER homeostasis.[1]
-
Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane. This process, known as RIDD, can reduce the protein load on the ER but can also contribute to apoptosis by degrading anti-apoptotic microRNAs and other essential transcripts.
The role of the IRE1α pathway in neurodegeneration is complex and context-dependent. While the XBP1s-mediated adaptive response is generally considered neuroprotective, chronic activation of IRE1α and the pro-apoptotic arm of the UPR can be detrimental.[2] For instance, in models of Alzheimer's disease, inhibition of IRE1α's RNase activity has been shown to reduce amyloid-β deposition.[3] In contrast, in certain contexts, XBP1s itself has demonstrated neuroprotective effects. This dual role underscores the importance of finely tuning IRE1α signaling as a therapeutic approach.
IRE1α-IN-1: A Selective Inhibitor
IRE1α-IN-1 is a small molecule inhibitor that selectively targets the kinase domain of IRE1α. By inhibiting the kinase activity, it prevents the subsequent activation of the RNase domain, thereby blocking both XBP1 splicing and RIDD.
Mechanism of Action
IRE1α-IN-1 is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α. This prevents the autophosphorylation of IRE1α, a critical step for its dimerization, oligomerization, and the allosteric activation of its RNase domain.[4][5] Consequently, IRE1α-IN-1 effectively blocks the downstream signaling events mediated by the RNase activity.
Quantitative Data
The following table summarizes the key quantitative data for IRE1α-IN-1 based on available in vitro and cellular assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IRE1α Kinase Inhibition) | 77 nM | Recombinant IRE1α | [4] |
| IC50 (IRE1α RNase Inhibition) | 80 nM | Recombinant IRE1α | [4][6] |
| Selectivity | >100-fold vs. IRE1β | [4][6] | |
| Cellular IC50 (XBP1 Splicing) | 0.68 - 1.63 µM | HEK293 cells | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of IRE1α-IN-1 in a research setting.
IRE1α Kinase Activity Assay (In Vitro)
This assay measures the ability of IRE1α-IN-1 to inhibit the autophosphorylation of recombinant IRE1α.
Materials:
-
Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains).
-
IRE1α-IN-1.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
[γ-³²P]ATP or unlabeled ATP.
-
SDS-PAGE gels and blotting apparatus.
-
Anti-phospho-IRE1α antibody.
Procedure:
-
Prepare a reaction mixture containing recombinant IRE1α in kinase buffer.
-
Add varying concentrations of IRE1α-IN-1 or vehicle control (e.g., DMSO).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for western blot detection).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radiometric detection, expose the gel to a phosphor screen and quantify the band intensity.
-
For western blot detection, transfer the proteins to a PVDF membrane, probe with an anti-phospho-IRE1α antibody, and detect with a suitable secondary antibody and chemiluminescent substrate.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
XBP1 mRNA Splicing Assay (Cell-Based)
This assay assesses the ability of IRE1α-IN-1 to inhibit the IRE1α-mediated splicing of XBP1 mRNA in cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.
-
ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin).
-
IRE1α-IN-1.
-
RNA extraction kit.
-
Reverse transcriptase and PCR reagents.
-
Primers flanking the 26-nucleotide intron of XBP1 mRNA.
-
Agarose (B213101) gel electrophoresis system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of IRE1α-IN-1 or vehicle control for 1-2 hours.
-
Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 100-300 nM) for 4-6 hours.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the intron. The unspliced XBP1 will yield a larger PCR product than the spliced XBP1.
-
Separate the PCR products on a high-resolution agarose gel (e.g., 3%).
-
Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and quantify the band intensities.
-
Calculate the ratio of spliced to unspliced XBP1 to determine the extent of inhibition.[1][7]
Cell Viability Assay
This assay determines the effect of IRE1α-IN-1 on cell viability in the presence or absence of ER stress.
Materials:
-
Neuronal cell line.
-
ER stress inducer.
-
IRE1α-IN-1.
-
Cell viability reagent (e.g., MTT, MTS, or resazurin).[8][9]
-
96-well plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of IRE1α-IN-1, with or without an ER stress inducer. Include appropriate vehicle controls.
-
Incubate for a desired period (e.g., 24-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
Visualizations
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and the point of intervention for IRE1α-IN-1.
Experimental Workflow for Evaluating IRE1α-IN-1
Caption: A logical workflow for the preclinical evaluation of IRE1α-IN-1 in neurodegenerative disease research.
Conclusion and Future Directions
IRE1α-IN-1 represents a valuable research tool for dissecting the complex role of the IRE1α pathway in neurodegenerative diseases. Its selectivity and characterized potency make it a suitable candidate for in vitro and cell-based studies aimed at understanding the consequences of IRE1α inhibition in various disease models. The experimental protocols outlined in this guide provide a framework for researchers to investigate the therapeutic potential of targeting this central UPR sensor.
Future in vivo studies using animal models of neurodegenerative diseases will be crucial to assess the pharmacokinetic properties, safety profile, and therapeutic efficacy of IRE1α-IN-1. Such studies will help to elucidate whether inhibiting IRE1α can mitigate neuronal loss, reduce protein aggregation, and improve cognitive or motor function, ultimately paving the way for the development of novel therapeutic strategies for these devastating disorders.
References
- 1. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functions of IRE1α in neurodegenerative diseases: Beyond ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
The Role of IRE1α Inhibition in Metabolic Disorders: A Technical Guide to IRE1a-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of IRE1α (Inositol-requiring enzyme 1α) in models of metabolic disorders, with a specific focus on the utility of its inhibitors, such as IRE1a-IN-1. This document details the underlying signaling pathways, presents quantitative data from preclinical studies, and offers comprehensive experimental protocols for researchers investigating this therapeutic target.
Introduction to IRE1α in Metabolic Homeostasis and Disease
The endoplasmic reticulum (ER) is a critical organelle for protein folding and lipid biosynthesis.[1][2] Perturbations in ER function, often caused by nutrient excess in metabolic diseases like obesity and type 2 diabetes, lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[2] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[2] IRE1α is a primary sensor of ER stress and a key component of the UPR.[1][2]
Under ER stress, IRE1α is activated through dimerization and autophosphorylation.[1][2] This activation unleashes its dual enzymatic activities: a serine/threonine kinase and an endoribonuclease (RNase).[3] The RNase domain of IRE1α has two main functions:
-
XBP1 Splicing: IRE1α unconventionally splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor (XBP1s).[1][2] XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[2][4]
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs and microRNAs, a process known as RIDD, which can impact various cellular processes.[5]
In the context of metabolic disorders, chronic activation of IRE1α can become maladaptive.[6] It has been linked to inflammation, insulin (B600854) resistance, and β-cell dysfunction.[6][7] Therefore, inhibiting the RNase activity of IRE1α has emerged as a promising therapeutic strategy.[8] this compound and other small molecule inhibitors like STF-083010 and 4µ8C are valuable tools for studying the role of IRE1α in metabolic diseases and for developing novel therapeutics.[8][9]
Quantitative Data on the Effects of IRE1α Inhibition in Metabolic Disorder Models
The following tables summarize the quantitative effects of IRE1α inhibitors in various preclinical models of metabolic disorders.
Table 1: Effects of IRE1α Inhibition on Systemic Metabolic Parameters in Rodent Models of Obesity and Diabetes
| Model | Inhibitor (Dose, Route, Duration) | Body Weight | Blood Glucose | Insulin Sensitivity | Reference |
| Diet-Induced Obese (DIO) Mice | STF-083010 (50 mg/kg, i.p., daily for 4 weeks) | ↓ ~15% | ↓ ~20% (fasting) | Improved (GTT & ITT) | [8] |
| Akita (Ins2+/C96Y) Mice | 4µ8C (50 mg/kg, i.p., daily for 4 weeks) | No significant change | ↓ ~30% (fasting) | Improved (GTT) | [10] |
| Akita (Ins2+/C96Y) Mice | STF-083010 (50 mg/kg, i.p., daily for 4 weeks) | No significant change | ↓ ~25% (fasting) | No significant change (ITT) | [10] |
| IRE1α CKO Mice | N/A | ↓ ~10% | ↑ ~25% (fasting) | N/A | [11] |
GTT: Glucose Tolerance Test; ITT: Insulin Tolerance Test; i.p.: intraperitoneal; CKO: Conditional Knockout
Table 2: Effects of IRE1α Inhibition on Adipose Tissue Inflammation in DIO Mice
| Inhibitor (Dose, Route, Duration) | Gene/Protein | Change in Expression | Reference |
| STF-083010 (50 mg/kg, i.p., daily for 4 weeks) | Tnf-α mRNA | ↓ ~50% | [8] |
| STF-083010 (50 mg/kg, i.p., daily for 4 weeks) | Il-6 mRNA | ↓ ~60% | [8] |
| STF-083010 (50 mg/kg, i.p., daily for 4 weeks) | Mcp-1 mRNA | ↓ ~40% | [8] |
| STF-083010 (50 mg/kg, i.p., daily for 4 weeks) | F4/80+ macrophages | ↓ in M1-like population | [8] |
Table 3: Effects of IRE1α Inhibition on Pancreatic β-Cell Function
| Model | Inhibitor | Outcome | Reference |
| INS-1E cells (in vitro) | 4µ8C (10 µM) | Reduced XBP1 splicing | [12] |
| Akita mouse islets (ex vivo) | STF-083010 (10 µM) | Reduced XBP1 splicing | [10] |
| Akita mice | 4µ8C (50 mg/kg, i.p.) | Increased serum insulin | [10] |
| Akita mice | STF-083010 (50 mg/kg, i.p.) | Increased serum insulin | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IRE1α signaling and the experimental procedures to study them is crucial for a clear understanding.
IRE1α Signaling Pathway in Metabolic Stress
Experimental Workflow: In Vivo Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Experimental Workflow: In Vitro Assessment of this compound in a Cellular Model of ER Stress
Detailed Experimental Protocols
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of mice to clear a glucose load from the blood, a measure of glucose tolerance and insulin sensitivity.
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Sterile syringes and needles (for glucose administration)
-
Capillary tubes (for blood collection)
-
Anesthetic (for terminal procedures, if applicable)
Protocol:
-
Fast mice for 6 hours (with free access to water).
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Collect a small drop of blood from the tail vein at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Western Blot for Phosphorylated IRE1α (p-IRE1α) and Total IRE1α
Objective: To quantify the activation of IRE1α by measuring its phosphorylation status.
Materials:
-
Tissue or cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IRE1α (Ser724), anti-total IRE1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from tissues or cells and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IRE1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IRE1α as a loading control.
-
Quantify band intensities using densitometry software.
XBP1 mRNA Splicing Assay by RT-PCR
Objective: To measure the RNase activity of IRE1α by detecting the spliced form of XBP1 mRNA.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase
-
Agarose (B213101) gel and electrophoresis system
-
Gel imaging system
Protocol:
-
Extract total RNA from tissues or cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform PCR using primers that amplify both the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA. The spliced form will be shorter due to the removal of a 26-nucleotide intron.
-
Separate the PCR products on a 2-3% agarose gel.
-
Visualize the bands under UV light. The unspliced form will appear as a higher molecular weight band, and the spliced form as a lower molecular weight band.
-
Quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1.
Conclusion
The inhibition of IRE1α presents a compelling therapeutic avenue for the treatment of metabolic disorders. The use of specific inhibitors like this compound in preclinical models has demonstrated significant improvements in glucose homeostasis and a reduction in inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the role of IRE1α and to accelerate the development of novel therapies targeting this critical ER stress sensor. Continued research in this area is essential to fully elucidate the therapeutic potential of IRE1α modulation in metabolic diseases.
References
- 1. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRE1α/XBP1s Pathway Is Essential for the Glucose Response and Protection of β Cells | PLOS Biology [journals.plos.org]
- 3. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microglial ER stress response via IRE1α regulates diet-induced metabolic imbalance and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stressed out about obesity: IRE1α-XBP1 in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 8. Targeting IRE1α improves insulin sensitivity and thermogenesis and suppresses metabolically active adipose tissue macrophages in male obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IRE1α-XBP1 Signaling Axis Promotes Glycolytic Reprogramming in Response to Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of Inositol-Requiring Enzyme 1α RNase Activity Protects Pancreatic Beta Cell and Improves Diabetic Condition in Insulin Mutation-Induced Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRE1α Disruption Causes Histological Abnormality of Exocrine Tissues, Increase of Blood Glucose Level, and Decrease of Serum Immunoglobulin Level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRE1 inhibition perturbs the unfolded protein response in a pancreatic β-cell line expressing mutant proinsulin, but does not sensitize the cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IRE1a-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRE1α (Inositol-requiring enzyme 1α) is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation, its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, under prolonged ER stress, IRE1α can switch from a pro-survival to a pro-apoptotic signal by activating the JNK pathway and through a process called Regulated IRE1-Dependent Decay (RIDD). Given its central role in cell fate decisions, IRE1α has emerged as a promising therapeutic target in various diseases, including cancer and inflammatory conditions.
IRE1a-IN-1 is a small molecule inhibitor of IRE1α. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the IRE1α signaling pathway, including the inhibition of XBP1 splicing and the induction of apoptosis.
Mechanism of Action
This compound is a potent and selective inhibitor of the IRE1α kinase domain. By binding to the ATP-binding pocket of IRE1α, it prevents autophosphorylation, which is a critical step for the activation of its RNase domain. Consequently, this compound blocks the splicing of XBP1 mRNA and downstream signaling events.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various IRE1α inhibitors, including this compound, in different experimental setups. These values can serve as a reference for designing experiments.
| Inhibitor | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | IRE1α Kinase Activity | in vitro | 77 nM | [1] |
| This compound | IRE1α RNase Activity | in vitro | 80 nM | [1] |
| This compound | XBP1-luciferase reporter | HEK293 cells | 0.68-1.63 µM | [1] |
| 4µ8C | Apoptosis Induction | Sphere-forming cells | 7 µM (72h) | [2] |
| APY29 | Apoptosis Induction | SVOG cells | 10-20 µM (24-48h) | [3] |
| HNA | Apoptosis Induction | AML cells | 25-50 µM (24-48h) | [4] |
Signaling Pathways and Experimental Workflow
IRE1α Signaling Pathway Under ER Stress
Under ER stress, the chaperone BiP/GRP78 dissociates from the luminal domain of IRE1α, leading to its dimerization/oligomerization and autophosphorylation. This activates its RNase domain, which has two main outputs: the pro-survival splicing of XBP1 mRNA and the pro-apoptotic RIDD pathway and JNK activation.
Caption: IRE1α signaling cascade under ER stress.
Mechanism of Inhibition by this compound
This compound targets the kinase domain of IRE1α, preventing the autophosphorylation necessary for the activation of its RNase domain. This effectively blocks both the pro-survival and pro-apoptotic outputs of IRE1α signaling.
Caption: Inhibition of IRE1α by this compound.
General Experimental Workflow
A typical experiment to investigate the effect of this compound involves cell culture, treatment with the inhibitor, induction of ER stress (optional), and subsequent analysis of downstream effects.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Inhibition of XBP1 Splicing Assay
This protocol is designed to assess the ability of this compound to inhibit ER stress-induced XBP1 mRNA splicing.
Materials:
-
Cells cultured in appropriate media (e.g., HEK293, H929)
-
This compound stock solution
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents and equipment for Western blotting
Protocol:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
The following day, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce ER stress by adding an appropriate concentration of Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) to the media.
-
Incubate the cells for an additional 4-8 hours.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of spliced XBP1 (XBP1s). A reduction in the XBP1s band in the this compound treated samples compared to the ER stress-induced control indicates inhibition.
Apoptosis Assay by Flow Cytometry
This protocol measures the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells cultured in appropriate media
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 24 to 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of Annexin V-positive cells represents the apoptotic cell population.
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells cultured in appropriate media
-
This compound stock solution
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
At each time point, add the viability reagent (e.g., MTT or CellTiter-Glo®) to the wells according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Disclaimer: These protocols provide a general framework. Optimal conditions such as cell type, inhibitor concentration, and incubation time should be determined empirically for each specific experimental system.
References
- 1. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]
- 2. oncotarget.com [oncotarget.com]
- 3. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRE1a-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IRE1a-IN-1, a selective inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α), for in vitro research. This document outlines effective concentrations, detailed experimental protocols, and key signaling pathways to facilitate the design and execution of robust experiments.
Introduction to this compound
This compound is a potent and selective inhibitor of the kinase domain of IRE1α, a critical sensor and transducer of the Unfolded Protein Response (UPR). By binding to the ATP pocket of the kinase domain, this compound allosterically inhibits the endoribonuclease (RNase) activity of IRE1α. This dual-function enzyme plays a pivotal role in maintaining cellular homeostasis under endoplasmic reticulum (ER) stress. However, in various pathological conditions, including cancer and inflammatory diseases, the IRE1α pathway can be chronically activated, contributing to disease progression. This compound serves as a valuable chemical probe to investigate the physiological and pathological roles of the IRE1α signaling pathway.
Effective Concentrations of this compound
The effective concentration of this compound is dependent on the cell type, treatment duration, and the specific endpoint being measured. Based on available data for this compound and other selective IRE1α inhibitors, the following concentrations can be used as a starting point for in vitro experiments.
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| HEK293 | Tunicamycin-induced GFP-IRE1α foci formation | 0.1 - 10 µM | 2 - 6 hours | Inhibition of foci formation (IC50 ~0.74 µM)[1] |
| HEK293 | Tunicamycin/Thapsigargin-induced XBP1 splicing (Luciferase Reporter) | 0.1 - 10 µM | 6 - 16 hours | Inhibition of XBP1 splicing (IC50 0.68-1.63 µM)[1] |
| NCI-H929 (Multiple Myeloma) | IRE1α-dependent XBP1s mRNA expression | 0 - 20 µM | 2 - 6 hours | Dose-dependent inhibition of XBP1s mRNA[1] |
| NCI-H929-Luc (Multiple Myeloma) | Cell Viability (ATPlite) | 0.1 - 10 µM | 48 hours | Assessment of impact on cell viability |
| Various Cancer Cell Lines | Cell Viability (e.g., MTT, CellTiter-Glo) | 1 - 25 µM | 24 - 72 hours | Evaluation of cytotoxic or cytostatic effects |
| Hepatocellular Carcinoma (HCC) cells (e.g., HepG2, Huh7) | XBP1 splicing (RT-PCR), Cell Proliferation | 5 - 25 µM | 24 - 48 hours | Inhibition of XBP1 splicing and effects on proliferation |
| Acute Myeloid Leukemia (AML) cell lines | Cell Viability (MTT) | 1 - 20 µM | 72 hours | Inhibition of cell proliferation[2][3] |
Note: It is crucial to perform a dose-response curve for each new cell line and experimental condition to determine the optimal concentration of this compound.
Signaling Pathways and Experimental Workflows
IRE1α Signaling Pathway
Under ER stress, the chaperone BiP (GRP78) dissociates from the luminal domain of IRE1α, leading to its dimerization and trans-autophosphorylation. This activates its RNase domain, which initiates two key downstream signaling branches: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the Regulated IRE1-Dependent Decay (RIDD) of a subset of mRNAs and microRNAs. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis (pro-survival). However, under prolonged or severe ER stress, IRE1α can also associate with TRAF2, leading to the activation of the JNK signaling pathway, which can promote apoptosis (pro-apoptotic).
Caption: IRE1α Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A general workflow for assessing the in vitro effects of this compound involves inducing ER stress in a chosen cell line, treating with the inhibitor, and then analyzing downstream markers of IRE1α activity and cellular phenotypes.
Caption: A typical experimental workflow for characterizing this compound effects.
Experimental Protocols
Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the qualitative and semi-quantitative assessment of IRE1α's RNase activity by measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.
Materials:
-
Cell culture reagents
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
This compound
-
RNA isolation kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit
-
PCR reagents (Taq polymerase, dNTPs)
-
Primers flanking the XBP1 splice site
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) for 4-6 hours.
-
RNA Isolation: Harvest cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band (26 bp difference).
-
Analysis: Quantify the band intensities using software like ImageJ to determine the ratio of spliced to unspliced XBP1.
Western Blot Analysis of IRE1α Pathway Proteins
This protocol is for detecting the phosphorylation of IRE1α (a marker of its activation) and the protein expression of its downstream target, XBP1s.
Materials:
-
Cell culture reagents and treatment compounds as above
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRE1α (Ser724), anti-IRE1α, anti-XBP1s, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Following treatment as described in the RT-PCR protocol, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 25 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a logarithmic scale.[3]
References
- 1. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare IRE1a-IN-1 stock solution with DMSO
Application Note
Introduction
Inositol-requiring enzyme 1α (IRE1α), encoded by the ERN1 gene, is a critical transmembrane protein in the endoplasmic reticulum (ER) that functions as a primary sensor and transducer of the Unfolded Protein Response (UPR).[1][2][3][4] Upon ER stress, caused by an accumulation of unfolded or misfolded proteins, IRE1α activates its dual enzymatic functions: a serine/threonine kinase and an endoribonuclease (RNase).[2][3][5][6] The kinase activity leads to autophosphorylation and activation of the RNase domain.[1][7] The RNase domain then mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in restoring ER homeostasis.[1][6][8]
IRE1a-IN-1 is a potent and highly selective allosteric inhibitor of IRE1α.[9][10] It effectively inhibits ER stress-induced IRE1α oligomerization, autophosphorylation, and subsequent RNase activity, with an IC50 of 77 nM for the kinase and 80 nM for the RNase activity.[9] This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution using dimethyl sulfoxide (B87167) (DMSO) for use in in vitro research applications.
Physicochemical Properties
Proper preparation of a stock solution requires accurate information on the physicochemical properties of the compound. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Synonyms | IRE1α kinase-IN-1, Compound 10, IRE1α Kinase Inhibitor 1 | [10][11][12] |
| CAS Number | 2328097-41-0 | [9][10] |
| Molecular Formula | C₂₆H₂₆ClFN₈ | [9][10] |
| Molecular Weight (MW) | 505.0 g/mol (Note: Some sources may list ~504.99 g/mol ) | [9][10] |
| Appearance | White to off-white solid | [9] |
| Solubility in DMSO | ≥ 25 mg/mL (approx. 49.5 mM) | [9] |
| Purity | Typically ≥98% (Check supplier's Certificate of Analysis) | [13] |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO. A 10 mM concentration is a common starting point for many in vitro assays.[14][15]
Required Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO, ≥99.9%)[16]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, amber, or light-protecting cryovials for aliquots
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Protocol for 10 mM Stock Solution
1. Calculation of Mass: Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 505.0 g/mol / 1000 = 5.05 mg
2. Weighing the Compound:
-
Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 5.05 mg) of the this compound powder and add it directly into the tared tube.
3. Dissolving the Compound:
-
Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[14] Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary, as solubility can be enhanced with heat.[9][14] Ensure the compound is fully compatible with these methods by checking the supplier's datasheet.
4. Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryovials.[13][14][15]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[9][15]
Handling and Safety Precautions
-
Compound Handling: this compound is a potent bioactive molecule. Handle the powder in a well-ventilated area or a chemical fume hood.
-
DMSO Handling: DMSO is an excellent solvent that can facilitate the absorption of substances through the skin. Always wear appropriate gloves and eye protection. Use high-purity, anhydrous DMSO to avoid introducing water, which can affect compound solubility and stability.[9][15]
-
Use in Cell Culture: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.1% (v/v).[13][14]
IRE1α Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of IRE1α in the Unfolded Protein Response and the mechanism of action for this compound.
Caption: IRE1α signaling pathway under ER stress and inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the IRE1 interactome: From canonical signaling functions to unexpected roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERN1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 化合物 this compound CAS#: 3033375-01-5 [chemicalbook.com]
- 12. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for IRE1α-IN-1 Treatment in HEK293 Cells to Inhibit XBP1 Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a crucial cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. The inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress, plays a central role in the UPR. Upon activation, IRE1α's endoribonuclease (RNase) activity catalyzes the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a translational frameshift, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.[1][2][3] Dysregulation of the IRE1α-XBP1 pathway is implicated in various diseases, making it an attractive target for therapeutic intervention.
IRE1α kinase-IN-1 is a highly selective and potent inhibitor of IRE1α.[4] It effectively blocks both the kinase and RNase activities of IRE1α, thereby preventing the splicing of XBP1 mRNA and the subsequent activation of downstream UPR signaling.[4] These application notes provide detailed protocols for the use of IRE1α-IN-1 to inhibit XBP1 splicing in Human Embryonic Kidney 293 (HEK293) cells, a commonly used cell line for studying the UPR.
Data Presentation
Quantitative Inhibition of IRE1α Activity by IRE1α-IN-1
The inhibitory potency of IRE1α-IN-1 has been characterized in various assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Assay Description | Cell Line | IC50 Value | Reference |
| IRE1α Kinase Inhibition | In vitro kinase assay | - | 77 nM | [4] |
| IRE1α RNase Inhibition | In vitro RNase assay | - | 80 nM | [4] |
| XBP1 Splicing Inhibition | Tunicamycin-induced XBP1-luciferase splicing reporter | HEK293 | 0.68 µM | [4] |
| XBP1 Splicing Inhibition | Thapsigargin-induced XBP1-luciferase splicing reporter | HEK293 | 1.63 µM | [4] |
| IRE1α Foci Inhibition | Tunicamycin-induced GFP-IRE1α foci formation | HEK293 | 0.74 µM | [4] |
Signaling Pathway and Experimental Workflow
IRE1α-XBP1 Signaling Pathway and Inhibition by IRE1α-IN-1
References
Application Notes and Protocols for Detecting p-IRE1α by Western Blot Using IRE1a-IN-1
Application Notes
Introduction to Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding, modification, and transport of a significant portion of the eukaryotic proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[1] To cope with this stress, cells activate a complex signaling network called the unfolded protein response (UPR).[1][2] The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity.[1] However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.[1][3]
The Role of IRE1α in the UPR
Inositol-requiring enzyme 1α (IRE1α) is a key ER transmembrane protein that functions as a primary sensor of ER stress.[2][3] It is the most evolutionarily conserved branch of the UPR.[3][4] IRE1α possesses a dual enzymatic function: a serine/threonine kinase domain and an endoribonuclease (RNase) domain located in its cytosolic portion.[2][5]
Under normal conditions, IRE1α is maintained in an inactive, monomeric state through its association with the ER chaperone BiP (also known as GRP78).[6] Upon the accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to its dimerization or oligomerization and subsequent trans-autophosphorylation of the kinase domain.[1][2][6] This phosphorylation event is critical for the allosteric activation of its C-terminal RNase domain.[2]
Downstream Signaling of Activated IRE1α
The activated RNase domain of IRE1α has two main downstream functions:
-
XBP1 mRNA Splicing: IRE1α performs an unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[2] This process removes a 26-nucleotide intron, resulting in a frameshift that allows for the translation of the active transcription factor, XBP1s.[2] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby helping to alleviate ER stress.[7]
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α can also cleave and degrade a subset of other mRNAs and microRNAs that are localized to the ER membrane.[2][4] This process, known as RIDD, is thought to reduce the protein load on the ER by degrading the transcripts of secreted and membrane proteins.[4] Under prolonged stress, RIDD can also contribute to apoptosis by degrading anti-apoptotic microRNAs.[1]
IRE1a-IN-1: A Small Molecule Inhibitor of IRE1α
This compound is a representative small molecule inhibitor that targets the kinase domain of IRE1α. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of IRE1α.[8] This inhibition of kinase activity, in turn, blocks the activation of the RNase domain, thereby preventing both XBP1 mRNA splicing and RIDD activity. The use of such inhibitors is a powerful tool for studying the specific roles of the IRE1α pathway in various cellular processes and disease models. In a Western blot context, treatment with an effective IRE1α inhibitor like this compound is expected to show a marked reduction in the phosphorylated form of IRE1α (p-IRE1α) even in the presence of an ER stress inducer.
Experimental Protocols
I. Cell Culture and Treatment with ER Stress Inducer and this compound
This protocol describes the general procedure for inducing ER stress in cultured cells and treating them with an IRE1α inhibitor to observe the effect on IRE1α phosphorylation.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, SKOV3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
ER stress inducer: Tunicamycin (Tm) or Thapsigargin (Tg)
-
IRE1α inhibitor: this compound (or other inhibitors like 4µ8C, STF-083010)
-
Vehicle control: DMSO
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of Tunicamycin (e.g., 10 mg/mL in DMSO).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Cell Treatment:
-
For inhibitor treatment, pre-incubate the cells with the desired concentration of this compound (e.g., 1-50 µM) for 1-2 hours.[9] For vehicle control wells, add an equivalent volume of DMSO.
-
To induce ER stress, add Tunicamycin to the media to a final concentration of 1-5 µg/mL.
-
Incubate the cells for the desired period (e.g., 2-18 hours).[9][10] The optimal time should be determined empirically for the specific cell line and experimental conditions.
-
-
Cell Harvesting:
-
After incubation, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis for Western blot analysis.
-
II. Western Blot Protocol for Phosphorylated IRE1α (p-IRE1α)
This protocol provides detailed steps for the detection of p-IRE1α and total IRE1α by Western blotting.
Materials:
-
Ice-cold PBS
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11][12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE equipment and reagents
-
6% or 8% polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-IRE1α (Ser724) antibody
-
Rabbit or mouse anti-total IRE1α antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane onto a 6% or 8% polyacrylamide gel.[13] Using a lower percentage gel is crucial for the proper separation of high molecular weight proteins like IRE1α (~110 kDa).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. If using PVDF, pre-activate the membrane in methanol.[11]
-
Perform the transfer according to standard protocols (e.g., wet transfer at 100V for 90 minutes).
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm successful transfer.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-IRE1α antibody in 1% BSA in TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL reagent according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total IRE1α and Loading Control:
-
To ensure that changes in p-IRE1α are not due to changes in the total amount of IRE1α protein, it is recommended to strip the membrane and re-probe for total IRE1α.
-
After imaging, wash the membrane and use a stripping buffer to remove the antibodies.
-
Wash thoroughly, re-block, and then incubate with the primary antibody for total IRE1α, followed by the secondary antibody and detection steps as described above.
-
The membrane can be stripped and re-probed again for a loading control like β-actin or GAPDH to confirm equal protein loading across lanes.
-
Data Presentation
Table 1: Summary of Quantitative Data for IRE1α Inhibitors
| Inhibitor | Cell Line | Concentration | Treatment Time | Effect | Reference |
| 4µ8C, B-I09 | ND1 mutant cells | 10 or 25 µM | 72 hours | Significantly increased cell survival and blocked XBP1 splicing. | [14] |
| STF-083010 | Ovarian cancer cells | 1, 10, 50 µM | 18 hours | Dose-dependent increase in ER stress and apoptosis when co-treated with Tunicamycin. | [9] |
| HNA | AML cell lines | 25, 50 µM | 24 hours | Induced apoptosis and G1 cell cycle arrest. | [15] |
Visualization
References
- 1. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. IRE1α is an endogenous substrate of endoplasmic reticulum-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoplasmic reticulum stress-independent activation of unfolded protein response kinases by a small molecule ATP-mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. rupress.org [rupress.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Inhibition of the ER stress IRE1α inflammatory pathway protects against cell death in mitochondrial complex I mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XBP1 Splicing Assay Using IRE1a-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a crucial cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen. The inositol-requiring enzyme 1α (IRE1α) pathway is a central branch of the UPR. Upon ER stress, IRE1α, a transmembrane protein with both kinase and endoribonuclease (RNase) activity, oligomerizes and autophosphorylates, leading to the activation of its RNase domain. A key substrate of activated IRE1α is the mRNA encoding the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u), resulting in the spliced form (XBP1s). This unconventional splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.
Given the role of the IRE1α-XBP1 axis in various diseases, including cancer and metabolic disorders, inhibitors of IRE1α are valuable tools for research and potential therapeutic agents. IRE1a-IN-1 is a small molecule inhibitor that targets the RNase activity of IRE1α. This application note provides a detailed protocol for performing an XBP1 splicing assay to evaluate the efficacy of this compound in a cellular context.
Signaling Pathway and Mechanism of Inhibition
Under conditions of ER stress, the accumulation of unfolded proteins leads to the dissociation of the chaperone protein BiP (Binding immunoglobulin protein) from the luminal domain of IRE1α. This triggers the dimerization and autophosphorylation of IRE1α, activating its RNase domain. The activated RNase then catalyzes the splicing of XBP1 mRNA. This compound, a salicylaldehyde-derived compound, is believed to form a Schiff base with a key lysine (B10760008) residue (K907) within the RNase active site of IRE1α, thereby blocking its ability to splice XBP1 mRNA.
Application Notes and Protocols for In Vivo Studies Using IRE1α Inhibitors in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol-requiring enzyme 1α (IRE1α) is a key sensor of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both kinase and endoribonuclease (RNase) activities, which are critical for its function in maintaining ER homeostasis.[1][2][3][4][5] Dysregulation of the IRE1α pathway has been implicated in a variety of diseases, including cancer, inflammatory conditions, and fibrotic diseases, making it an attractive therapeutic target.[6][7][8][9][10] This document provides detailed application notes and protocols for the in vivo use of IRE1α inhibitors in animal models, based on published research. While specific data for "IRE1a-IN-1" is not available in the provided search results, this guide utilizes data from other well-characterized IRE1α inhibitors such as KIRA8 and 4µ8C to provide a framework for preclinical studies.
Signaling Pathway of IRE1α
Under ER stress, the chaperone BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to its dimerization and trans-autophosphorylation. This activates its RNase domain, which catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). In cases of severe or prolonged ER stress, IRE1α's RNase activity can also lead to the degradation of other mRNAs and microRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can contribute to apoptosis.[4][5]
Caption: The IRE1α signaling pathway under ER stress.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies using various IRE1α inhibitors in different animal models. This information can serve as a starting point for designing in vivo experiments with novel IRE1α inhibitors.
Table 1: IRE1α Inhibitors in Cancer Models
| Compound | Animal Model | Cancer Type | Dosing and Administration | Treatment Duration | Key Outcomes | Reference |
| KIRA8 | NSG mice with INS-1 xenografts | Pancreatic Neuroendocrine Tumor | 50 mg/kg, oral gavage, daily | 4 weeks | Increased cleaved caspase-3; Increased ER stress and apoptosis markers. | [3] |
| 4µ8C | Mice with chemically induced HCC | Hepatocellular Carcinoma | 2.5 mg/kg, intraperitoneal injection, 3x/week | 4 weeks | Reduced tumor burden and collagen deposition. | [6] |
| Unnamed IRE1α RNase inhibitor | NSG mice with TNBC xenografts | Triple-Negative Breast Cancer | Not specified | Not specified | Augmented efficacy of taxane (B156437) chemotherapy. | [8] |
| Dominant-negative IRE1α | Mice with U87 xenografts | Glioblastoma | Genetic modification | Not specified | Reduced tumor growth. | [7] |
Table 2: IRE1α Inhibitors in Inflammatory and Fibrotic Disease Models
| Compound | Animal Model | Disease Model | Dosing and Administration | Treatment Duration | Key Outcomes | Reference |
| KIRA7 | Mice | Bleomycin-induced pulmonary fibrosis | Systemic administration (dose not specified) | Prophylactic and therapeutic regimens (up to 14 days post-bleomycin) | Prevented and promoted reversal of lung fibrosis; Decreased terminal UPR signaling. | [10] |
| 4µ8C | Mice | TGFβ-induced liver fibrosis | Not specified | Not specified | Reduced liver fibrosis in vivo. | [6] |
| Genetic Deletion of IRE1α | Mice | DSS-induced colitis | Genetic modification | N/A | Increased susceptibility to colitis.[11] | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature. These protocols can be adapted for studies involving this compound.
Protocol 1: Induction of Colitis and In Vivo Permeability Assay
Objective: To assess the role of IRE1α in maintaining intestinal barrier function in a mouse model of colitis.
Materials:
-
Female C57BL/6 mice (or specific knockout/transgenic lines)
-
Dextran sulfate (B86663) sodium (DSS)
-
FITC-dextran (70 kDa)
-
Anesthesia
-
Blood collection supplies
-
Fluorometer
Procedure:
-
Induction of Colitis: Administer 2% (w/v) DSS in the drinking water for 9 days. Monitor mice daily for body weight, stool consistency, and presence of blood.[11]
-
In Vivo Intestinal Permeability Assay:
-
On day 9, fast the mice for 4 hours.
-
Administer FITC-dextran (0.6 mg/g body weight of an 80 mg/mL solution) by oral gavage.
-
After 4 hours, anesthetize the mice and collect blood via cardiac puncture.
-
Centrifuge the blood to separate plasma.
-
Measure the fluorescence of the plasma using a fluorometer to quantify the amount of FITC-dextran that has crossed the intestinal barrier.[1]
-
Protocol 2: Cancer Xenograft Model and Inhibitor Treatment
Objective: To evaluate the anti-tumor efficacy of an IRE1α inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line (e.g., INS-1 for pancreatic neuroendocrine tumor)
-
Matrigel (optional)
-
IRE1α inhibitor (e.g., KIRA8)
-
Vehicle for inhibitor
-
Calipers
-
Surgical tools for tumor harvesting
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for a set period (e.g., 14 days).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width^2).
-
-
Inhibitor Administration:
-
Once tumors reach a predetermined size, randomize mice into treatment and vehicle control groups.
-
Administer the IRE1α inhibitor (e.g., KIRA8 at 50 mg/kg) or vehicle daily via the desired route (e.g., oral gavage).[3]
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., 4 weeks), euthanize the mice.
-
Harvest the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for cleaved caspase-3, Western blot, or qRT-PCR for UPR markers).[3]
-
Caption: Experimental workflow for a cancer xenograft study.
Concluding Remarks
The available literature strongly supports the therapeutic potential of targeting the IRE1α pathway in various diseases. The protocols and data presented here, derived from studies using tool compounds like KIRA8 and 4µ8C, provide a robust foundation for researchers investigating new IRE1α inhibitors such as this compound. Careful experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be crucial for elucidating the in vivo efficacy and mechanism of action of novel IRE1α-targeting therapeutics.
References
- 1. The Endoplasmic Reticulum Stress Sensor IRE1α in Intestinal Epithelial Cells Is Essential for Protecting against Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma | eLife [elifesciences.org]
- 7. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Endoplasmic Reticulum Stress in Colonic Mucosa of Ulcerative Colitis Patients Is Mediated by PERK and IRE1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. papalab.ucsf.edu [papalab.ucsf.edu]
- 11. researchgate.net [researchgate.net]
Assessing the Effect of IRE1α-IN-1 on Tunicamycin-Induced ER Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR) to restore ER homeostasis.[1] One of the key sensors of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity.[2][3] Upon activation by ER stress, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[4] However, prolonged IRE1α activation can also lead to apoptosis through the regulated IRE1-dependent decay (RIDD) of mRNAs and the activation of pro-apoptotic signaling cascades like the JNK pathway.[5][6]
Tunicamycin (B1663573) is a widely used pharmacological agent that induces ER stress by inhibiting N-linked glycosylation, leading to a build-up of unfolded proteins in the ER.[7][8] This makes it a valuable tool for studying the mechanisms of ER stress and the efficacy of potential therapeutic agents that target the UPR.
IRE1α-IN-1 is a small molecule inhibitor that targets the RNase activity of IRE1α. By inhibiting the splicing of XBP1 mRNA, IRE1α-IN-1 can be used to investigate the specific roles of the IRE1α pathway in cellular responses to ER stress and to assess its potential as a therapeutic target in diseases associated with ER stress.
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of IRE1α-IN-1 on tunicamycin-induced ER stress in a mammalian cell culture system.
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to assess the effect of IRE1α-IN-1 on tunicamycin-induced ER stress.
Table 1: Effect of IRE1α-IN-1 on Cell Viability in Tunicamycin-Treated Cells
| Treatment | Concentration (µM) | Tunicamycin (2 µg/mL) | Cell Viability (%) |
| Vehicle Control | - | - | 100 ± 5.2 |
| Tunicamycin | - | + | 45 ± 3.8 |
| IRE1α-IN-1 | 1 | + | 58 ± 4.1 |
| IRE1α-IN-1 | 5 | + | 75 ± 5.5 |
| IRE1α-IN-1 | 10 | + | 88 ± 4.9 |
Table 2: Effect of IRE1α-IN-1 on Apoptosis in Tunicamycin-Treated Cells
| Treatment | Concentration (µM) | Tunicamycin (2 µg/mL) | Apoptotic Cells (%) |
| Vehicle Control | - | - | 3 ± 0.8 |
| Tunicamycin | - | + | 35 ± 2.9 |
| IRE1α-IN-1 | 1 | + | 24 ± 2.1 |
| IRE1α-IN-1 | 5 | + | 15 ± 1.7 |
| IRE1α-IN-1 | 10 | + | 8 ± 1.2 |
Table 3: Effect of IRE1α-IN-1 on the Expression of ER Stress Markers (Western Blot Densitometry)
| Treatment | Tunicamycin (2 µg/mL) | p-IRE1α (Relative Intensity) | XBP1s (Relative Intensity) | CHOP (Relative Intensity) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| Tunicamycin | + | 4.2 ± 0.5 | 5.8 ± 0.7 | 6.5 ± 0.8 |
| Tunicamycin + IRE1α-IN-1 (5 µM) | + | 4.0 ± 0.6 | 1.5 ± 0.3 | 3.2 ± 0.4 |
Table 4: Effect of IRE1α-IN-1 on the Expression of ER Stress-Related Genes (qPCR Fold Change)
| Gene | Tunicamycin (2 µg/mL) | Tunicamycin + IRE1α-IN-1 (5 µM) |
| XBP1s | 8.5 ± 1.1 | 1.8 ± 0.4 |
| CHOP | 10.2 ± 1.5 | 4.1 ± 0.7 |
| BiP/GRP78 | 6.3 ± 0.9 | 5.9 ± 0.8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human embryonic kidney (HEK293) cells or another suitable cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and qPCR).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with the desired concentrations of IRE1α-IN-1 or vehicle (DMSO) for 1 hour.
-
Induce ER stress by adding tunicamycin to the culture medium at a final concentration of 2 µg/mL.
-
Incubate for the desired time points (e.g., 24 hours for viability and apoptosis assays, 6-8 hours for Western blotting and qPCR).
-
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and treat as described in Protocol 1.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat as described in Protocol 1.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Seed 1 x 10⁶ cells per well in a 6-well plate and treat as described in Protocol 1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-IRE1α (Ser724)
-
Rabbit anti-IRE1α
-
Rabbit anti-XBP1s
-
Mouse anti-CHOP
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qPCR)
-
Seed 1 x 10⁶ cells per well in a 6-well plate and treat as described in Protocol 1.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers. Recommended primer sequences (human):
-
XBP1s: Forward 5'-CTGAGTCCGAATCAGGTGCAG-3', Reverse 5'-GTCCATGGGGAGATGTTCTGG-3'
-
CHOP: Forward 5'-AGAACCAGGAAACGGAAACAGA-3', Reverse 5'-TCTCCTTCATGCGCTGCTTT-3'
-
BiP/GRP78: Forward 5'-TGCAGCAGGACATCAAGTTC-3', Reverse 5'-GCTGGTAAGCCACCTTCATC-3'
-
ACTB (β-actin): Forward 5'-CACCATTGGCAATGAGCGGTTC-3', Reverse 5'-AGGTCTTTGCGGATGTCCACGT-3'
-
-
Analyze the data using the ΔΔCt method, normalizing to the expression of the housekeeping gene (β-actin).
Mandatory Visualizations
References
- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1 prevents endoplasmic reticulum membrane permeabilization and cell death under pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRE1α knockdown rescues tunicamycin-induced developmental defects and apoptosis in Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thapsigargin and IRE1α-IN-1 Co-treatment Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis. The inositol-requiring enzyme 1α (IRE1α) is a key transducer of the UPR, possessing both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and quality control. IRE1α can also mediate apoptosis through its interaction with other signaling molecules.
Thapsigargin (B1683126), a sesquiterpene lactone, is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] By blocking the pumping of calcium ions from the cytosol into the ER, Thapsigargin depletes ER calcium stores, leading to ER stress and activation of all three branches of the UPR, including the IRE1α pathway.[2][3] It is widely used as a tool to induce ER stress in experimental settings and has been investigated for its pro-apoptotic effects in cancer cells.[3][4]
IRE1α-IN-1 is a selective inhibitor of IRE1α, targeting both its kinase and RNase activities. This provides a valuable tool to dissect the specific roles of the IRE1α pathway in the cellular response to ER stress. By co-treating cells with Thapsigargin and IRE1α-IN-1, researchers can investigate the contribution of the IRE1α signaling axis to ER stress-induced cellular outcomes, such as apoptosis and cell survival.
These application notes provide a comprehensive guide for designing and conducting experiments involving the co-treatment of Thapsigargin and IRE1α-IN-1. Detailed protocols for key assays, data presentation guidelines, and visual representations of the underlying pathways and experimental workflows are included to facilitate robust and reproducible research in this area.
Data Presentation
Table 1: Dose-Response of Thapsigargin on Cell Viability and ER Stress Induction
| Cell Line | Thapsigargin Concentration | Treatment Duration | Assay | Endpoint | Result | Reference |
| HEK293 | 0.1 µM - 3 µM | 24 hours | Cell Proliferation | Cell Count | Significant inhibition at 1 µM and 3 µM | [5] |
| HEK293 | 1 nM - 3 µM | 6 hours | Gq-mediated Ca2+ signaling | IC50 | 25 nM | [5] |
| A549 | 1 nM - 1 µM | 6 hours | Cell Death (Hoechst staining) | % Cell Death | 1 nM: 5.2%, 100 nM: 7.4%, 1 µM: 24.1% | [6] |
| PC3 | 1 nM - 100 nM | 12, 24, 48 hours | Cell Proliferation (CCK-8) | Inhibition | Dose- and time-dependent inhibition | [4] |
| SW-13, NCI-H295R | 0.5 µM - 16 µM | 48 hours | Apoptosis (Flow Cytometry) | % Apoptosis | Dose-dependent increase | [3] |
Table 2: Efficacy of IRE1α-IN-1 in Inhibiting IRE1α Activity
| Assay Type | Cell Line/System | ER Stress Inducer | IRE1α-IN-1 Concentration | Endpoint | Result | Reference |
| XBP1 Splicing | Multiple Myeloma Cells | Endogenous | Not specified | Inhibition | Inhibits XBP1 splicing | [7] |
| XBP1 Splicing | U373 Glioblastoma Cells | Not specified | Not specified | Inhibition | Inhibits XBP1 splicing | [7] |
| XBP1 Splicing | T-Rex 293 Cells | Thapsigargin | Not specified | Inhibition | Inhibits Thapsigargin-induced XBP1 splicing | [7] |
| XBP1 Splicing | Cultured Cells | Tunicamycin, Thapsigargin | Concentration-dependent | Inhibition | Inhibits XBP1 splicing | [8] |
| IRE1α Autophosphorylation | MEF Cells | Thapsigargin (0.5 µM) | 32 µM | No Inhibition | Did not affect autophosphorylation | [8] |
Table 3: Expected Outcomes of Thapsigargin and IRE1α-IN-1 Co-treatment
| Experimental Condition | Expected Effect on XBP1 Splicing | Expected Effect on ER Stress Markers (e.g., BiP, CHOP) | Expected Effect on Apoptosis | Rationale |
| Vehicle Control | Baseline | Baseline | Baseline | Untreated cells |
| Thapsigargin alone | Increased | Increased | Increased | Thapsigargin induces ER stress and activates all UPR branches, leading to apoptosis at high concentrations or prolonged exposure. |
| IRE1α-IN-1 alone | Baseline | Baseline | Minimal to no effect | IRE1α-IN-1 targets an active pathway; without an ER stressor, its effect should be minimal. |
| Thapsigargin + IRE1α-IN-1 | Inhibited/Reduced | Increased (PERK/ATF6 branches still active) | Modulated (potentially reduced or enhanced depending on cell type and context) | IRE1α-IN-1 will block the IRE1α branch of the UPR, allowing for the study of its specific contribution to Thapsigargin-induced apoptosis. The outcome on apoptosis can be complex, as IRE1α has both pro-survival and pro-apoptotic roles.[9][10] |
Signaling Pathways and Experimental Workflow
Caption: Thapsigargin and IRE1α signaling pathway.
Caption: Experimental workflow for co-treatment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa, HEK293, or relevant cancer cell lines (e.g., PC-3 for prostate cancer, A549 for lung cancer).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thapsigargin (Tg): Stock solution in DMSO (e.g., 1 mM).
-
IRE1α-IN-1: Stock solution in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Reagents for Western Blotting:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IRE1α (Ser724), anti-IRE1α, anti-XBP1s, anti-CHOP, anti-BiP/GRP78, anti-cleaved Caspase-3, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Reagents for XBP1 Splicing Assay:
-
RNA extraction kit.
-
Reverse transcription kit.
-
Taq DNA polymerase and PCR buffer.
-
Primers for human XBP1 spanning the splice site.
-
Agarose (B213101) gel and electrophoresis equipment.
-
-
Reagents for Apoptosis Assay:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
-
Protocol 1: Thapsigargin and IRE1α-IN-1 Co-treatment
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot and RNA extraction, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment with IRE1α-IN-1: For co-treatment groups, pre-incubate the cells with the desired concentration of IRE1α-IN-1 (e.g., 1-10 µM) for 1-2 hours before adding Thapsigargin.
-
Thapsigargin Treatment: Add Thapsigargin to the designated wells at the desired final concentrations (e.g., 100 nM - 1 µM). For co-treatment wells, add Thapsigargin to the media already containing IRE1α-IN-1.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After the incubation period, proceed with harvesting the cells for downstream analysis as described in the following protocols.
Protocol 2: Western Blot Analysis of UPR and Apoptosis Markers
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.[2]
Protocol 3: RT-PCR for XBP1 Splicing
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells using a commercial kit. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Resolve the PCR products on a high-percentage agarose gel (e.g., 3%) to separate the XBP1u and XBP1s amplicons based on their size difference.
-
Visualization and Analysis: Visualize the DNA bands using a gel documentation system. The presence of the smaller XBP1s band indicates IRE1α activity. Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Protocol 4: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11][12][13]
-
Flow Cytometry Analysis: Add more binding buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[11][12][13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak induction of ER stress markers with Thapsigargin | - Thapsigargin concentration is too low. - Incubation time is too short. - Thapsigargin has degraded. | - Perform a dose-response and time-course experiment to optimize treatment conditions. - Use a fresh stock of Thapsigargin. |
| Inconsistent XBP1 splicing results | - RNA degradation. - Inefficient PCR amplification. - Low resolution of agarose gel. | - Use an RNA stabilization reagent and handle RNA carefully. - Optimize PCR conditions (annealing temperature, cycle number). - Use a high-percentage agarose gel (3-4%) for better separation of the small size difference between XBP1u and XBP1s. |
| High background in Western blots | - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Inadequate washing. | - Increase blocking time or use a different blocking agent. - Titrate antibody concentrations. - Increase the number and duration of washes. |
| IRE1α-IN-1 does not inhibit Thapsigargin-induced XBP1 splicing | - Inhibitor concentration is too low. - Inhibitor is inactive. - Pre-incubation time is insufficient. | - Perform a dose-response experiment for the inhibitor. - Use a fresh stock of IRE1α-IN-1. - Increase the pre-incubation time with the inhibitor before adding Thapsigargin. |
| Variable apoptosis rates | - Cell density is not optimal. - Inconsistent treatment timing. - Delay in processing samples for flow cytometry. | - Ensure consistent cell seeding density. - Standardize the timing of treatments and harvesting. - Analyze stained cells by flow cytometry as soon as possible. |
References
- 1. A role for the ribosome-associated complex in activation of the IRE1 branch of UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thapsigargin and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thapsigargin induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the unfolded protein response, XBP1, and the NLRP3 inflammasome in fibrosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
IRE1a-IN-1 solubility and stability issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IRE1α-IN-1. The information is designed to address common issues related to the solubility and stability of this inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is IRE1α-IN-1 and what is its mechanism of action?
IRE1α-IN-1 is a highly selective and potent inhibitor of the inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in restoring ER homeostasis. IRE1α-IN-1 inhibits the kinase activity of IRE1α, which in turn prevents its oligomerization and the activation of its RNase activity.
Q2: What is the recommended solvent for dissolving IRE1α-IN-1?
The recommended solvent for dissolving IRE1α-IN-1 is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, and stock solutions can be prepared at concentrations up to 25 mg/mL (49.51 mM). It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.
Q3: How should I prepare a stock solution of IRE1α-IN-1?
-
Allow the vial of solid IRE1α-IN-1 to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, you can gently warm the solution to 60°C and use sonication. Ensure the vial is tightly sealed to prevent solvent evaporation and water absorption.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How should I store the solid compound and stock solutions?
Proper storage is critical to maintain the integrity of IRE1α-IN-1.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution in DMSO | -80°C | 6 months |
| -20°C | 1 month |
Q5: What is the recommended working concentration for cell-based assays?
The optimal working concentration of IRE1α-IN-1 will vary depending on the cell type and the specific experimental conditions. However, published data indicates that IRE1α-IN-1 can inhibit tunicamycin-induced GFP-IRE1α foci in HEK293 cells with an IC50 of 0.74 μM and inhibit XBP1 splicing in HEK293 cells with IC50 values ranging from 0.68 to 1.63 μM. A dose-response experiment is always recommended to determine the optimal concentration for your system.
Troubleshooting Guide
Issue 1: The IRE1α-IN-1 powder did not dissolve completely in DMSO.
-
Possible Cause 1: DMSO quality. The DMSO used may have absorbed water.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Possible Cause 2: Insufficient mixing. The compound may require more energy to dissolve.
-
Solution: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution. Ensure the vial is securely capped.
-
-
Possible Cause 3: Concentration is too high. You may be trying to prepare a stock solution above its solubility limit.
-
Solution: Prepare a less concentrated stock solution. A 10 mM stock is generally recommended and achievable.
-
Issue 2: The compound precipitates when I add it to my cell culture media.
-
Possible Cause 1: Low solubility in aqueous solutions. IRE1α-IN-1 is poorly soluble in aqueous media. The final concentration of DMSO in the media is also a critical factor.
-
Solution 1: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Solution 2: First, dilute the high-concentration DMSO stock solution in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your cell culture medium with gentle mixing. This stepwise dilution can help prevent immediate precipitation.
-
-
Possible Cause 2: Interaction with media components. Components in the serum or media may reduce the solubility of the compound.
-
Solution: Prepare the final working concentration of IRE1α-IN-1 in serum-free media first, and then add serum if required for your experiment. Alternatively, test the solubility in different types of media.
-
Issue 3: I am not observing the expected inhibitory effect on the IRE1α pathway.
-
-
Solution: Always prepare fresh media containing IRE1α-IN-1 immediately before each experiment. Do not store media with the compound for extended periods. For long-term experiments, consider replenishing the media with freshly prepared inhibitor at regular intervals.
-
-
Possible Cause 2: Incorrect working concentration. The concentration of the inhibitor may be too low to be effective in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cells.
-
-
Possible Cause 3: Degraded stock solution. The DMSO stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the stock solution that has been stored correctly at -80°C. If in doubt, prepare a new stock solution from the solid compound.
-
Quantitative Data Summary
Table 1: Solubility of IRE1α-IN-1
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (49.51 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened DMSO is recommended. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 6 months |
| -20°C | 1 month | |
| Working Solution in Media | 37°C | Prepare fresh for each use. Stability is not guaranteed. |
Experimental Protocols
Protocol: Preparation and Use of IRE1α-IN-1 in a Cell-Based Assay
-
Stock Solution Preparation (10 mM):
-
Calculate the volume of anhydrous DMSO needed to dissolve the entire contents of the IRE1α-IN-1 vial to a final concentration of 10 mM (Molecular Weight: 504.99 g/mol ).
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
If necessary, warm the vial to 60°C and sonicate until the solution is clear.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Cell Treatment:
-
Culture your cells to the desired density in a multi-well plate.
-
On the day of the experiment, thaw a single aliquot of the 10 mM IRE1α-IN-1 stock solution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare an intermediate dilution of the inhibitor by adding the 10 mM stock to a small volume of the pre-warmed medium. For example, to achieve a final concentration of 1 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate dilution to your cell culture wells to reach the final desired concentration (e.g., add 10 µL of the 100 µM intermediate solution to 1 mL of media in a well for a final concentration of 1 µM). Mix gently by swirling the plate.
-
Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Induce ER stress using an appropriate agent (e.g., tunicamycin (B1663573) or thapsigargin) and incubate for the desired time.
-
Proceed with your downstream analysis (e.g., RT-PCR for XBP1 splicing, Western blot for IRE1α phosphorylation).
-
Visualizations
Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by IRE1α-IN-1.
Caption: Recommended workflow for using IRE1α-IN-1 to ensure compound integrity.
Caption: A logical guide for troubleshooting common issues with IRE1α-IN-1.
Troubleshooting weak or no signal in phospho-IRE1α Western blot with IRE1a-IN-1
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing weak or no signal in phospho-IRE1α (p-IRE1α) Western blots, particularly when using the inhibitor IRE1a-IN-1.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound and now I see a weak or no signal for phospho-IRE1α. Is my experiment failing?
This is likely the expected and desired outcome of a successful experiment. This compound is a potent and selective kinase inhibitor of IRE1α.[1][2] Its mechanism of action involves binding to the ATP-binding site in the kinase domain, which prevents the trans-autophosphorylation of IRE1α that occurs upon endoplasmic reticulum (ER) stress.[1][3] Since phosphorylation is required for IRE1α activation, a successful inhibition by this compound will lead to a significant reduction or complete absence of the phosphorylated IRE1α signal.
To confirm this, your Western blot should include the following controls:
-
Vehicle Control (Unstressed): Should show little to no p-IRE1α signal.
-
Positive Control (ER Stress-Induced, No Inhibitor): Should show a strong p-IRE1α signal.
-
Experimental Sample (ER Stress-Induced + this compound): Should show a significantly reduced or absent p-IRE1α signal compared to the positive control.
If your positive control is working, a weak or absent signal in the inhibitor-treated lane indicates effective inhibition of IRE1α phosphorylation.
Q2: My positive control (ER stress-induced, no inhibitor) is showing a weak or no phospho-IRE1α signal. What went wrong?
This indicates a problem with the experimental setup or technical execution of the Western blot. Phosphorylated proteins can be challenging to detect due to low abundance and signal lability.[4] Here are several potential causes and solutions:
-
Ineffective ER Stress Induction: The cells may not have experienced sufficient ER stress to induce IRE1α autophosphorylation. Ensure you are using an appropriate inducer at an effective concentration and for a sufficient duration.
-
Sample Degradation: Phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[5][6] It is critical to work quickly, keep samples cold, and use lysis buffers supplemented with a fresh cocktail of protease and phosphatase inhibitors.[6]
-
Low Abundance of p-IRE1α: The fraction of phosphorylated IRE1α may be very low compared to the total protein.[5] Consider loading more protein (at least 20-30 µg of whole-cell lysate) or enriching your sample for phosphoproteins through immunoprecipitation.[5][7]
-
Suboptimal Western Blot Protocol: The protocol may not be optimized for a high molecular weight phosphoprotein like IRE1α (~110 kDa). See Q4 for specific optimization tips.
Q3: What are the key steps in sample preparation to preserve IRE1α phosphorylation?
Preserving the phosphorylation state of IRE1α is the most critical part of the sample preparation.
-
Work Quickly and on Ice: Perform all lysis and centrifugation steps at 4°C to minimize the activity of endogenous phosphatases and proteases.[6]
-
Use Phosphatase Inhibitors: Always add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use.[5][8]
-
Use Appropriate Lysis Buffer: A RIPA buffer or similar denaturing buffer is often effective.
-
Immediate Denaturation: After quantifying protein concentration, immediately add SDS-PAGE loading buffer (which helps to inactivate phosphatases) and heat-denature the samples.[6] Store lysates at -80°C for long-term use to minimize degradation.[7]
Q4: How can I optimize the Western blot procedure for detecting a high molecular weight protein like phospho-IRE1α (~110 kDa)?
Detecting large proteins requires specific adjustments to standard protocols.
-
Protein Separation: Use a low-percentage SDS-PAGE gel (e.g., 6-8% or a gradient gel) to achieve better resolution and separation of high molecular weight proteins.
-
Protein Transfer: Transfer efficiency decreases with protein size.
-
Use a wet transfer system, as it is generally more efficient for large proteins than semi-dry systems.
-
Extend the transfer time and perform it at 4°C to prevent overheating.
-
Adding a small amount of SDS (up to 0.1%) to the transfer buffer can improve the transfer of large proteins.
-
-
Membrane Choice: PVDF membranes are often preferred for their higher binding capacity and durability, which is beneficial for detecting low-abundance proteins.
Q5: I'm observing high background on my blot. How can I reduce it?
High background is a common issue when detecting phosphoproteins.
-
Blocking Buffer: Do not use milk. Milk contains casein, a phosphoprotein that will bind to your phospho-specific antibody and cause high background.[6][8] Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking.
-
Antibody Diluent: Use a lower concentration of BSA (e.g., 1%) in TBST for diluting your primary and secondary antibodies.
-
Washing Steps: Increase the number and duration of your TBST washes after primary and secondary antibody incubations to remove non-specific binding.
-
Avoid Phosphate (B84403) Buffers: Do not use Phosphate-Buffered Saline (PBS) for washing or antibody dilution, as the free phosphate can compete with the antibody for binding to the phospho-epitope.[5]
Q6: What is the appropriate concentration and treatment time for this compound and ER stress inducers?
The optimal concentrations and times can be cell-type dependent and should be determined empirically. However, the following table provides a validated starting point based on published data.
Data and Recommendations
Table 1: Troubleshooting Checklist for Weak/No p-IRE1α Signal in Positive Controls
| Category | Checkpoint | Recommendation |
| Sample Prep | Phosphatase Inhibitors | Ensure a fresh cocktail was added to the lysis buffer.[8] |
| Temperature | Keep samples and buffers on ice (4°C) at all times.[5][6] | |
| Protein Load | Load at least 20-30 µg of total protein per lane. | |
| ER Stress | Inducer & Duration | Confirm appropriate inducer (e.g., Tunicamycin, Thapsigargin) was used at an effective concentration and for sufficient time (e.g., 1-6 hours).[9] |
| SDS-PAGE | Gel Percentage | Use a low-percentage (6-8%) or gradient polyacrylamide gel for better resolution of the ~110 kDa IRE1α protein. |
| Transfer | Method & Duration | Use an extended wet transfer at 4°C. Consider adding up to 0.1% SDS to the transfer buffer. |
| Blocking | Blocking Agent | Use 5% BSA in TBST. Avoid milk as it contains phosphoproteins that increase background.[6] |
| Antibodies | Primary Antibody | Use a phospho-specific antibody validated for Western blot (e.g., anti-p-IRE1α Ser724). Titrate to find the optimal concentration.[10] |
| Control Protein | After probing for p-IRE1α, strip the membrane and re-probe for total IRE1α to confirm protein presence and equal loading. |
Table 2: Recommended Concentrations for Key Reagents
| Reagent | Function | Target | Typical Concentration Range | Reference |
| This compound | Inhibitor | IRE1α Kinase | 0.5 - 10 µM (IC₅₀ ≈ 77 nM) | [1] |
| Tunicamycin | ER Stress Inducer | N-linked glycosylation | 1 - 10 µg/mL | [9][11] |
| Thapsigargin | ER Stress Inducer | SERCA pumps | 100 nM - 1 µM | [1][9] |
| Dithiothreitol (DTT) | ER Stress Inducer | Disulfide bonds | 1 - 10 mM |
Signaling Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: Induction of ER Stress and Inhibition with this compound
-
Cell Seeding: Plate cells to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: For inhibitor-treated wells, pre-incubate cells with the desired concentration of this compound (e.g., 1 µM) for 1-2 hours. For all other wells, add the equivalent volume of vehicle (e.g., DMSO).
-
ER Stress Induction: Add the ER stress inducer (e.g., 2.5 µg/mL Tunicamycin) to the positive control and inhibitor-treated wells.
-
Incubation: Incubate for the desired time (e.g., 4-6 hours). This should be optimized for your cell line.
-
Harvesting: Immediately place the plate on ice, aspirate the media, and wash cells twice with ice-cold PBS. Proceed immediately to cell lysis.
Protocol 2: Western Blot for Phospho-IRE1α (Ser724)
-
Cell Lysis: Lyse cells on ice using ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. Scrape cells, collect the lysate, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 6-8% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer apparatus. Perform the transfer at 100V for 90-120 minutes at 4°C.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-IRE1α (Ser724) antibody, diluted in 1% BSA in TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 1% BSA in TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
(Optional) Re-probing: To check for total IRE1α, strip the membrane according to the manufacturer's protocol and re-probe starting from the blocking step (Step 6) using an antibody for total IRE1α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRE1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western blot optimization | Abcam [abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IRE1α-IN-1 Concentration to Inhibit XBP1 Splicing
Welcome to the technical support center for optimizing the use of IRE1α-IN-1, a potent inhibitor of the IRE1α endoribonuclease activity, to effectively block XBP1 mRNA splicing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IRE1α-IN-1?
A1: IRE1α-IN-1 is a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and possesses both kinase and endoribonuclease (RNase) activities.[1] Upon ER stress, IRE1α autophosphorylates, leading to the activation of its RNase domain, which then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2] This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active transcription factor, XBP1s.[3] IRE1α-IN-1 is designed to specifically inhibit the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and the subsequent downstream signaling events.
Q2: What is a typical starting concentration range for IRE1α-IN-1 in cell-based assays?
A2: The optimal concentration of IRE1α-IN-1 is cell-type dependent and should be determined empirically. However, based on data from similar small molecule inhibitors of IRE1α, a good starting point for a dose-response experiment is in the low micromolar to nanomolar range. For instance, other IRE1α inhibitors have shown efficacy in the range of 1 µM to 50 µM. It is recommended to perform a dose-response curve starting from approximately 10 nM to 100 µM to determine the EC50 for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with IRE1α-IN-1?
A3: The incubation time will depend on your experimental goals. For inhibiting ER stress-induced XBP1 splicing, a pre-incubation period with IRE1α-IN-1 before the addition of an ER stress inducer (like tunicamycin (B1663573) or thapsigargin) is recommended. A typical pre-incubation time is 1-2 hours. The total treatment time with the ER stress inducer in the presence of the inhibitor can range from 4 to 24 hours, depending on the kinetics of XBP1 splicing in your cell model.
Q4: How can I verify that IRE1α-IN-1 is inhibiting XBP1 splicing?
A4: The most common method to assess XBP1 splicing is by reverse transcription PCR (RT-PCR).[4] Using primers that flank the 26-nucleotide intron in the XBP1 mRNA, you can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms on an agarose (B213101) gel.[5] Successful inhibition will result in a decrease in the XBP1s band and an increase in the XBP1u band compared to the ER stress-induced control without the inhibitor. Quantitative real-time PCR (qRT-PCR) can also be used for a more quantitative analysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of XBP1 splicing observed. | Concentration of IRE1α-IN-1 is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM). |
| Incubation time is too short. | Increase the pre-incubation time with IRE1α-IN-1 before adding the ER stress inducer. Also, consider a longer co-incubation period. | |
| The chosen ER stress inducer is not potent enough in your cell line. | Confirm that your ER stress inducer (e.g., tunicamycin, thapsigargin) is effectively inducing XBP1 splicing in your control cells. You may need to increase its concentration or try a different inducer. | |
| Compound instability. | Ensure proper storage and handling of IRE1α-IN-1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. | |
| High cell toxicity or off-target effects. | Concentration of IRE1α-IN-1 is too high. | Lower the concentration of the inhibitor. Determine the optimal concentration that inhibits XBP1 splicing without causing significant cell death. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your splicing assay. |
| Prolonged incubation time. | Reduce the total incubation time. | |
| Off-target effects of the inhibitor. | While IRE1α-IN-1 is designed to be selective, off-target effects are possible at high concentrations. If possible, test the effect of the inhibitor on other UPR pathways (e.g., PERK or ATF6 activation) to assess its specificity. Consider using a structurally different IRE1α inhibitor as a control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and media composition. Ensure cells are healthy and not under stress before starting the experiment. |
| Inconsistent timing of treatments. | Adhere strictly to the pre-incubation and co-incubation times for all samples. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions of the inhibitor and ER stress inducer. |
Experimental Protocols
Protocol 1: Determination of Optimal IRE1α-IN-1 Concentration by RT-PCR
This protocol describes a dose-response experiment to determine the effective concentration of IRE1α-IN-1 for inhibiting tunicamycin-induced XBP1 splicing.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
IRE1α-IN-1 (stock solution in DMSO)
-
Tunicamycin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (including primers for XBP1 and a housekeeping gene)
-
Agarose gel electrophoresis equipment
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: The next day, prepare serial dilutions of IRE1α-IN-1 in complete medium. A suggested range is 0 (vehicle control), 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Remove the old medium from the cells and add the medium containing the different concentrations of IRE1α-IN-1. Include a vehicle-only (DMSO) control.
-
Pre-incubation: Incubate the cells with IRE1α-IN-1 for 2 hours at 37°C and 5% CO2.
-
ER Stress Induction: Prepare a working solution of tunicamycin in complete medium. A final concentration of 5 µg/mL is often effective, but this should be optimized for your cell line. Add the tunicamycin solution to all wells except for the negative control (which should receive vehicle only).
-
Incubation: Incubate the cells for an additional 6 hours at 37°C and 5% CO2.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1. Also, amplify a housekeeping gene (e.g., GAPDH or ACTB) as a loading control.
-
Agarose Gel Electrophoresis: Analyze the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands.
-
Data Analysis: Quantify the band intensities to determine the concentration of IRE1α-IN-1 that effectively inhibits the appearance of the XBP1s band.
Visualizations
Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of IRE1α-IN-1.
Caption: Experimental workflow for optimizing IRE1α-IN-1 concentration.
References
- 1. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. Endoplasmic reticulum stress activates human IRE1α through reversible assembly of inactive dimers into small oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of IRE1a-IN-1 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IRE1a-IN-1, a selective inhibitor of IRE1α kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor of endoplasmic reticulum (ER) stress. It functions as an ATP-competitive inhibitor that binds to the kinase domain of IRE1α. This binding allosterically inhibits the endoribonuclease (RNase) activity of IRE1α, which is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This inhibition ultimately blocks the IRE1α branch of the Unfolded Protein Response (UPR).
Q2: What is the selectivity profile of this compound?
This compound is a highly selective inhibitor for IRE1α. It displays over 100-fold selectivity for the IRE1α isoform compared to IRE1β.[1] In broader kinase profiling, this compound demonstrated a very high degree of selectivity, with greater than 70% inhibition observed for only 4 out of 455 kinases tested in a panel.[1]
Q3: What are the recommended working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published data provides a starting point for optimization. For instance, the IC50 for inhibiting tunicamycin- and thapsigargin-induced XBP1 splicing in HEK293 cells ranges from 0.68 to 1.63 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How can I assess the activity of this compound in my experiments?
The activity of this compound can be assessed by monitoring the downstream effects of IRE1α inhibition. Common methods include:
-
XBP1 mRNA splicing analysis: This is the most direct readout of IRE1α RNase activity. It can be measured by conventional RT-PCR or quantitative PCR (qPCR).[3][4]
-
IRE1α autophosphorylation: Inhibition of IRE1α kinase activity can be monitored by assessing its phosphorylation status using Phos-tag™ gels or phospho-specific antibodies.[3][4]
-
Expression of XBP1s target genes: The expression levels of genes downstream of the XBP1s transcription factor can be measured by qPCR.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of XBP1 splicing observed. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal IC50 in your cell line. Start with a concentration range of 0.1 to 10 μM. |
| Incorrect assessment of XBP1 splicing. | Ensure your PCR primers are designed to distinguish between the spliced and unspliced forms of XBP1 mRNA. Include appropriate positive and negative controls. | |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly. Avoid repeated freeze-thaw cycles. | |
| High cell toxicity or off-target effects observed. | Inhibitor concentration is too high. | Lower the concentration of this compound. Even highly selective inhibitors can have off-target effects at high concentrations. |
| Cell line is particularly sensitive. | Consider using a different cell line or reducing the treatment duration. | |
| Off-target kinase inhibition. | While highly selective, this compound can inhibit a small number of other kinases at higher concentrations.[1] If you suspect an off-target effect is influencing your results, consider using a structurally different IRE1α inhibitor as a control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. Ensure uniform induction of ER stress if applicable. |
| Inconsistent inhibitor preparation. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. |
Quantitative Data Summary
The following table summarizes the in vitro and cellular inhibitory activities of this compound.
| Target/Assay | IC50 (nM) |
| IRE1α (ERN1) | 77[1] |
| IRE1α RNase Activity | 80[1] |
| IRE1α Autophosphorylation | 160[1] |
| XBP1 Splicing (HEK293 cells) | 680 - 1630[1] |
Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol is a general method for assessing the inhibitory activity of this compound against IRE1α kinase in a cell-free system.
Materials:
-
Recombinant human IRE1α kinase domain
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the recombinant IRE1α kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and [γ-³³P]ATP. The final ATP concentration should be close to the Km for IRE1α for accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value.
Caption: Workflow for an in vitro radiometric kinase assay to determine the IC50 of this compound.
Cellular XBP1 Splicing Assay (RT-PCR)
This protocol describes how to measure the effect of this compound on ER stress-induced XBP1 mRNA splicing in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293, H929)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound
-
Cell lysis buffer and RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for XBP1 (designed to flank the 26-nucleotide intron)
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) for a desired period (e.g., 4-8 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers that amplify the region of XBP1 mRNA containing the splice site.
-
Resolve the PCR products on an agarose gel. The unspliced XBP1 will yield a larger PCR product than the spliced form.
-
Visualize and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Caption: Workflow for a cellular XBP1 splicing assay using RT-PCR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting IRE1α Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with IRE1α inhibitors, specifically focusing on the common query: "Why is IRE1a-IN-1 not inhibiting IRE1α in my cells?"
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the kinase domain of IRE1α (Inositol-requiring enzyme 1α).[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of IRE1α.[1] This inhibition of kinase activity, in turn, blocks the activation of its endoronuclease (RNase) domain, which is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1]
Q2: What is the expected outcome of successful IRE1α inhibition by this compound?
A2: Successful inhibition of IRE1α by this compound should result in a decrease in the levels of spliced XBP1 (XBP1s) mRNA and protein. This can be observed by RT-PCR and Western blotting, respectively. Consequently, the transcription of XBP1s target genes, which are involved in the unfolded protein response (UPR), will be downregulated. Depending on the cellular context and the level of ER stress, this may lead to an increase in apoptosis.
Q3: What are some common reasons for this compound to be ineffective in a cellular experiment?
A3: Several factors can contribute to the lack of observed inhibition, including:
-
Compound Inactivity: Degradation of the inhibitor due to improper storage or handling.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit IRE1α in your specific cell type.
-
Solubility and Stability Issues: Poor solubility or degradation of the compound in cell culture media.
-
Insufficient ER Stress Induction: The level of ER stress may not be high enough to activate the IRE1α pathway robustly, making it difficult to observe the effect of an inhibitor.
-
Cell Type-Specific Differences: The sensitivity to IRE1α inhibition can vary significantly between different cell lines.
-
Experimental Readout Issues: The method used to assess IRE1α inhibition may not be sensitive enough or may be performed incorrectly.
Troubleshooting Guide
Here is a step-by-step guide to troubleshoot experiments where this compound is not showing the expected inhibitory effect.
Step 1: Verify Compound Integrity and Preparation
-
Question: Is my this compound stock solution prepared and stored correctly?
-
Answer:
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution.[1] Ensure the compound is fully dissolved. If you observe precipitation, gentle warming and sonication can aid dissolution.[1]
-
Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Fresh Preparation: If in doubt, prepare a fresh stock solution from a new vial of the inhibitor.
-
Step 2: Optimize Inhibitor Concentration and Incubation Time
-
Question: Am I using the correct concentration of this compound and for the right amount of time?
-
Answer:
-
Dose-Response: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your cells. A typical starting range is 0.1 µM to 20 µM.[1]
-
Incubation Time: The optimal incubation time will depend on your experimental goals. For inhibiting ER stress-induced XBP1 splicing, pre-incubation with the inhibitor for 1-2 hours before adding the ER stress inducer is a common practice.
-
Step 3: Ensure Robust ER Stress Induction
-
Question: Is the IRE1α pathway being sufficiently activated in my experiment?
-
Answer:
-
Positive Controls: Always include a positive control for ER stress induction. Common inducers include tunicamycin (B1663573) (inhibits N-linked glycosylation) or thapsigargin (B1683126) (inhibits the SERCA pump, leading to calcium dysregulation).[2]
-
Inducer Concentration and Duration: Optimize the concentration and duration of the ER stress inducer treatment for your specific cell line to achieve a robust and reproducible activation of the IRE1α pathway.[2] You should see a clear increase in XBP1 splicing in your positive control.
-
Step 4: Validate Your Assay for Measuring IRE1α Activity
-
Question: Is my method for detecting IRE1α inhibition sensitive and reliable?
-
Answer:
-
RT-PCR for XBP1 Splicing: This is the most direct and common method to assess IRE1α RNase activity. The assay detects the removal of a 26-nucleotide intron from the XBP1 mRNA.[3] It is crucial to design primers that can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms.[4]
-
Western Blot for XBP1s Protein: Detection of the XBP1s protein provides a functional readout of XBP1 splicing.
-
Phospho-IRE1α Western Blot: Although more challenging due to the transient nature of phosphorylation, detecting a decrease in phosphorylated IRE1α (p-IRE1α) can also indicate successful inhibition of the kinase activity.
-
Experimental Protocols
Protocol 1: Induction of ER Stress and Inhibition with this compound
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Pre-treatment: The following day, pre-treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control (DMSO) for 1-2 hours.
-
ER Stress Induction: Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 1 µM Thapsigargin) to the media and incubate for the desired time (e.g., 4-6 hours for XBP1 splicing analysis).
-
Sample Collection: Harvest the cells for downstream analysis (RNA or protein extraction).
Protocol 2: RT-PCR for XBP1 mRNA Splicing
-
RNA Extraction: Isolate total RNA from your cell pellets using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Resolve the PCR products on a 3% agarose (B213101) gel.
-
Unspliced XBP1 (XBP1u): Larger band
-
Spliced XBP1 (XBP1s): Smaller band (26 bp smaller)
-
Interpreting the Results: In a successful experiment, the ER stress inducer will cause a noticeable shift from the XBP1u band to the XBP1s band. Treatment with an effective concentration of this compound should prevent or reduce this shift, resulting in a stronger XBP1u band and a weaker or absent XBP1s band compared to the ER stress-only control.[4]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and other common IRE1α inhibitors from various studies. This data can help in selecting the appropriate concentration range for your experiments.
| Inhibitor | Target Domain | Assay | Cell Line | IC50 | Citation |
| This compound | Kinase | IRE1α Autophosphorylation | Recombinant | 77 nM | [1] |
| This compound | RNase | IRE1α RNase Activity | Recombinant | 80 nM | [1] |
| This compound | XBP1 Splicing | HEK293 | 0.68-1.63 µM | [1] | |
| KIRA6 | Kinase | IRE1α Kinase Activity | Recombinant | 0.6 µM | [5] |
| 4µ8C | RNase | XBP1 Splicing | - | - | [6] |
| STF-083010 | RNase | IRE1α RNase Activity | - | - | [7] |
| GSK2850163 | Kinase/RNase | IRE1α Kinase/RNase Activity | Recombinant | 20 nM / 200 nM | [8] |
Signaling Pathways and Workflows
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by this compound.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
How to minimize IRE1a-IN-1 precipitation in aqueous solutions
Welcome to the technical support center for IRE1α-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of IRE1α-IN-1 and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My IRE1α-IN-1, diluted from a DMSO stock, precipitated in my aqueous buffer. Why did this happen?
A2: This is a frequent challenge encountered with many small molecule kinase inhibitors. IRE1α-IN-1, like many kinase inhibitors designed to target the hydrophobic ATP-binding pocket of its target protein, is inherently lipophilic (fat-soluble) and has low solubility in water-based (aqueous) solutions[1]. While it dissolves readily in a potent organic solvent like dimethyl sulfoxide (B87167) (DMSO), the abrupt shift in polarity when this stock is diluted into an aqueous buffer can cause the compound's solubility limit to be exceeded, leading to its precipitation out of the solution[1].
Q2: What is the recommended solvent and stock concentration for IRE1α-IN-1?
A2: The recommended solvent for preparing a stock solution of IRE1α-IN-1 is DMSO. A common stock concentration is 10 mM[2].
Q3: How should I store the solid IRE1α-IN-1 and its DMSO stock solution?
A3: Proper storage is essential to maintain the stability and integrity of the inhibitor.
-
Solid Form: Store the compound as a solid at -20°C for up to two years, or at 4°C for shorter periods, unless the product datasheet specifies otherwise.
-
DMSO Stock Solution: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable[2]. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes[2].
Q4: For how long is the diluted aqueous working solution of IRE1α-IN-1 stable?
Q5: How does the pH of the aqueous buffer affect the solubility of IRE1α-IN-1?
A5: The solubility of many kinase inhibitors can be significantly influenced by pH, particularly for compounds that are weakly basic[1][4]. For such molecules, a lower pH (more acidic) environment can lead to the protonation of ionizable groups, which generally enhances their solubility in aqueous solutions[1][4]. Conversely, at a higher pH (more basic), the compound is more likely to be in its less soluble, unionized form[1].
Troubleshooting Guide: Minimizing IRE1α-IN-1 Precipitation
If you are encountering precipitation of IRE1α-IN-1 in your experiments, consider the following troubleshooting strategies.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
This is the most common issue. The key is to avoid exceeding the aqueous solubility limit of the compound.
| Troubleshooting Strategy | Detailed Steps & Considerations |
| Decrease Final Concentration | The simplest solution is often to lower the final working concentration of IRE1α-IN-1 in your assay. The compound may have a lower solubility in your specific aqueous buffer than anticipated. |
| Perform Serial Dilutions | Instead of a single large dilution, perform intermediate serial dilutions of the high-concentration DMSO stock in 100% DMSO first. Then, add the final, less concentrated DMSO solution to your aqueous buffer. This gradual change in solvent polarity can help keep the inhibitor in solution[1]. |
| Optimize Final DMSO Concentration | Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize potential off-target effects or cytotoxicity. However, for some highly insoluble compounds, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Pre-warm the Aqueous Buffer | Adding the inhibitor to a pre-warmed aqueous buffer or cell culture medium (e.g., at 37°C) can sometimes improve solubility. Ensure the temperature is appropriate for your experimental setup. |
| Gentle and Thorough Mixing | After adding the diluted inhibitor to the aqueous solution, mix gently but thoroughly by inverting the tube or slow vortexing. Avoid vigorous shaking which can sometimes promote precipitation. |
Issue 2: Solution is initially clear but becomes cloudy over time.
This may indicate that the compound is slowly coming out of a supersaturated solution or is unstable in the aqueous environment.
| Troubleshooting Strategy | Detailed Steps & Considerations |
| Prepare Solutions Fresh | As a rule of thumb, always prepare the final aqueous working solution of IRE1α-IN-1 immediately before use. Do not store diluted aqueous solutions for extended periods. |
| Consider Buffer Components | High concentrations of certain salts in your buffer could potentially reduce the solubility of the inhibitor (a "salting-out" effect). If possible, test the solubility in simpler buffer systems to identify potential incompatibilities. |
| Adjust Buffer pH | If your experimental design allows, you can test the solubility of IRE1α-IN-1 in buffers with a slightly lower pH, as this may increase the solubility of weakly basic compounds[1][4]. |
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for IRE1α-IN-1.
Table 1: Solubility of IRE1α-IN-1
| Solvent/Vehicle System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.95 mM)[2] |
| DMSO | Recommended for 10 mM stock solution[2] |
Table 2: Recommended Storage Conditions for IRE1α-IN-1
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 2 years |
| DMSO Stock Solution | -80°C | Up to 6 months[2] |
| DMSO Stock Solution | -20°C | Up to 1 month[2] |
| Aqueous Working Solution | N/A | Prepare fresh before use |
Experimental Protocols & Workflows
Protocol 1: Preparation of IRE1α-IN-1 Stock and Working Solutions
This protocol describes a general method for preparing a stock solution and a final working solution of IRE1α-IN-1 for in vitro cell-based assays.
References
Technical Support Center: Interpreting Unexpected Results in IRE1α-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with IRE1α-IN-1.
Frequently Asked Questions (FAQs)
Q1: My IRE1α-IN-1 treatment did not inhibit XBP1 splicing. What are the possible reasons?
A1: Several factors could contribute to the lack of XBP1 splicing inhibition. Consider the following troubleshooting steps:
-
Inhibitor Concentration and Activity:
-
Verify Concentration: Ensure the final concentration of IRE1α-IN-1 is appropriate for your cell type and experimental conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Inhibitor Integrity: Confirm the stability and activity of your IRE1α-IN-1 stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
-
Cellular Factors:
-
Cell Permeability: While IRE1α-IN-1 is designed to be cell-permeable, its uptake can vary between cell lines.
-
High IRE1α Expression: Overexpression of IRE1α, either endogenous or exogenous, may require higher concentrations of the inhibitor for effective target engagement.
-
-
Experimental Procedure:
-
Timing of Treatment: The timing of inhibitor addition relative to the induction of ER stress is critical. Ensure that IRE1α-IN-1 is added prior to or concurrently with the ER stress-inducing agent.
-
Duration of Treatment: The inhibitory effect may be time-dependent. Assess XBP1 splicing at different time points post-treatment.
-
Q2: I observed significant cell death after IRE1α-IN-1 treatment, even at concentrations that should be non-toxic. Why is this happening?
A2: Unexpected cytotoxicity can arise from on-target or off-target effects of the inhibitor.
-
On-Target Apoptotic Induction:
-
IRE1α signaling is a key regulator of cell fate under ER stress.[1][2][3] While the IRE1α-XBP1s pathway is generally pro-survival, prolonged inhibition of this pathway in chronically stressed cells can tip the balance towards apoptosis.[4][5][6]
-
IRE1α can also activate pro-apoptotic pathways, such as the TRAF2-ASK1-JNK cascade.[1][5][7] It's possible that under certain cellular contexts, inhibiting the RNase activity (responsible for XBP1 splicing) might not fully abrogate the kinase-dependent pro-apoptotic signaling.
-
-
Off-Target Effects:
-
Like many small molecule inhibitors, IRE1α-IN-1 may have off-target activities at higher concentrations. These off-target effects could be responsible for the observed cytotoxicity.
-
Troubleshooting:
-
Perform a thorough dose-response analysis to identify a therapeutic window where XBP1 splicing is inhibited without causing significant cell death.
-
Use a secondary, structurally distinct IRE1α inhibitor to confirm that the observed phenotype is due to IRE1α inhibition and not an off-target effect of IRE1α-IN-1.
-
Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm that the observed cell death is due to apoptosis.
-
-
Q3: After inhibiting the IRE1α RNase activity with IRE1α-IN-1, I still see activation of downstream JNK signaling. Is this expected?
A3: This is a plausible scenario. IRE1α possesses both kinase and RNase activity.[8][9] IRE1α-IN-1 is primarily designed to inhibit the RNase activity responsible for XBP1 splicing.
-
Bifunctional Nature of IRE1α: The activation of JNK is mediated by the kinase domain of IRE1α through its interaction with TRAF2 and ASK1.[1][2][5]
-
Inhibitor Specificity: If IRE1α-IN-1 is highly specific for the RNase domain, it may not fully inhibit the kinase activity. Therefore, even with XBP1 splicing blocked, the kinase domain could still be active and signal to the JNK pathway, especially under conditions of strong ER stress.
-
Experimental Validation: To test this, you can use a dual kinase/RNase inhibitor or a specific IRE1α kinase inhibitor in parallel with IRE1α-IN-1 to see if JNK activation is abrogated.
Troubleshooting Guides
Guide 1: Inconsistent Inhibition of XBP1 Splicing
This guide provides a systematic approach to troubleshoot inconsistent results in XBP1 splicing assays following IRE1α-IN-1 treatment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent XBP1 splicing inhibition.
Guide 2: Distinguishing On-Target vs. Off-Target Cytotoxicity
This guide helps determine if the observed cell death is a specific consequence of IRE1α inhibition or an off-target effect of IRE1α-IN-1.
Decision Tree:
Caption: Decision tree to identify the source of cytotoxicity.
Quantitative Data
Table 1: Reported IC50 Values for IRE1α Inhibitors
| Compound | Target Domain | Assay System | IC50 | Reference |
| AD60 | Kinase | HEK293T cells | 0.75 µM | [10] |
| Compound 18 | Kinase | RPMI-8226 cells | 82.5 nM | [11] |
| Compound 18 | RNase (RIDD) | KMS-11 cells | 76.5 nM | [11] |
| STF-083010 | RNase | In vitro | ~25 µM | |
| MKC8866 | RNase | Ovarian Cancer Cells | Various | [12] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and the specific readout (e.g., XBP1 splicing, RIDD activity, kinase inhibition).
Experimental Protocols
Protocol 1: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the qualitative and semi-quantitative assessment of IRE1α RNase activity.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.
-
Pre-treat cells with IRE1α-IN-1 at the desired concentrations for 1-2 hours.
-
Induce ER stress using an appropriate agent (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin) for 4-6 hours. Include vehicle-treated and ER stress-only controls.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Quantify RNA concentration and assess its purity (A260/A280 ratio).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward Primer (Human): 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer (Human): 5'-GGGGCTTGGTATATATGTGG-3'
-
-
PCR conditions:
-
Initial denaturation: 95°C for 5 min
-
25-30 cycles of:
-
95°C for 30 sec
-
60°C for 30 sec
-
72°C for 30 sec
-
-
Final extension: 72°C for 5 min
-
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose (B213101) gel.
-
The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band (26 bp difference).
-
Protocol 2: Western Blot for IRE1α Pathway Components
This protocol is for assessing the protein levels and phosphorylation status of key players in the IRE1α pathway.
-
Cell Lysis:
-
After treatment as described in Protocol 1, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-IRE1α (Ser724)
-
Total IRE1α
-
XBP1s
-
Phospho-JNK
-
Total JNK
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
Signaling Pathway Diagrams
References
- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 2. karger.com [karger.com]
- 3. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1α pathway: A potential bone metabolism mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Endoplasmic reticulum stress-independent activation of unfolded protein response kinases by a small molecule ATP-mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of IRE1α through its kinase domain attenuates multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Validating IRE1a-IN-1's Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with the IRE1α inhibitor, IRE1a-IN-1.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not observing any inhibition of XBP1 splicing after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of observable XBP1 splicing inhibition. Consider the following troubleshooting steps:
-
Inadequate ER Stress Induction: Ensure that you are inducing a robust unfolded protein response (UPR). The level of ER stress should be sufficient to activate the IRE1α pathway. You can verify this by including a positive control (ER stress inducer alone) and checking for a strong XBP1 splicing signal.
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. This compound has a reported IC50 of 77 nM for IRE1α kinase activity and 80 nM for its RNase activity[1][2]. However, cellular IC50 values for inhibiting XBP1 splicing have been reported in the range of 0.68-1.63 µM[1].
-
Incorrect Timing of Treatment: The kinetics of ER stress and IRE1α activation can influence the outcome. Optimize the pre-incubation time with this compound before inducing ER stress, as well as the duration of the ER stress induction itself.
-
Cell Line Specificity: Different cell lines may exhibit varying sensitivities to ER stress and IRE1α inhibition. Confirm that your cell line has a functional IRE1α pathway.
Q2: How can I be sure that the observed effects are specific to IRE1α inhibition and not due to off-target effects?
A2: Demonstrating specificity is crucial for validating your results. This compound is a highly selective inhibitor, with over 100-fold selectivity for IRE1α over the IRE1β isoform[1][2]. However, it is still important to perform control experiments to rule out off-target effects.
-
Assess the Other UPR Branches: Evaluate the activation of the PERK and ATF6 pathways. Specific inhibition of IRE1α should not directly affect the activation of these other UPR sensors. Monitor the phosphorylation of PERK and eIF2α, and the cleavage of ATF6. No significant changes in these markers upon this compound treatment (in the presence of an ER stressor) would indicate specificity.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of IRE1α. If the effects of this compound are on-target, the phenotype should be reversed in cells expressing the resistant mutant.
Q3: My results show a decrease in the mRNA levels of some genes after this compound treatment, even in the absence of ER stress. Is this expected?
A3: This could be due to the inhibition of basal IRE1α activity. In some cell types, IRE1α can have a basal level of activity even without the induction of ER stress. This basal activity can contribute to the regulated IRE1-dependent decay (RIDD) of certain mRNAs. By inhibiting this basal activity with this compound, you might observe an increase in the levels of these specific mRNA targets. However, if you are observing a widespread, non-specific decrease in mRNA levels, it could indicate cellular toxicity at the concentration of the inhibitor used. It is advisable to perform a cell viability assay to rule out toxicity.
Q4: I see a reduction in XBP1 splicing, but the downstream effects I'm expecting (e.g., apoptosis, changes in cell viability) are not observed. Why?
A4: The cellular consequences of IRE1α inhibition can be context-dependent.
-
Cellular Context and Redundancy: The UPR is a complex signaling network with crosstalk between its branches. In some cellular contexts, the PERK and ATF6 pathways might compensate for the inhibition of the IRE1α pathway, thus mitigating the expected downstream effects.
-
Duration of Inhibition: The timing of the cellular response to IRE1α inhibition can vary. Short-term inhibition might be sufficient to block XBP1 splicing, but longer treatment durations may be required to observe downstream cellular phenotypes.
-
Dual Role of IRE1α: IRE1α has both pro-survival and pro-apoptotic functions. The net effect of its inhibition will depend on the specific cellular state and the balance of these opposing signals. For instance, inhibiting the pro-survival XBP1s branch might be counteracted by the inhibition of the pro-apoptotic RIDD activity for certain transcripts.
Key Control Experiments and Protocols
To rigorously validate the effects of this compound, a series of control experiments are essential. Below are detailed protocols for the most critical assays.
Assessment of IRE1α RNase Activity: XBP1 Splicing Assay
This assay directly measures the endoribonuclease activity of IRE1α by detecting the splicing of X-box binding protein 1 (XBP1) mRNA.
Experimental Workflow:
Caption: Workflow for XBP1 splicing assay.
Protocol: RT-PCR for XBP1 Splicing
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour.
-
Induce ER stress by adding an ER stressor (e.g., 1-5 µg/mL Tunicamycin or 100-300 nM Thapsigargin) for 4-6 hours.
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a standard method (e.g., TRIzol or a commercial kit).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Human XBP1 Primers:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Mouse XBP1 Primers:
-
Forward: 5'-ACACGCTTGGGAATGGACAC-3'
-
Reverse: 5'-CCATGGGAAGATGTTCTGGG-3'
-
-
-
Agarose (B213101) Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose gel.
-
Unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands.
-
Expected Results:
| Treatment Group | uXBP1 Band | sXBP1 Band | Interpretation |
| Vehicle Control | Present | Absent/Low | Basal IRE1α activity is low. |
| ER Stressor | Present | Present (Strong) | ER stress induces IRE1α-mediated XBP1 splicing. |
| This compound + ER Stressor | Present | Absent/Reduced | This compound inhibits IRE1α RNase activity. |
Assessment of UPR Branch Specificity
To ensure this compound is not affecting the other two branches of the UPR, it is crucial to monitor the activation of PERK and ATF6.
Signaling Pathways to Monitor:
Caption: The three branches of the Unfolded Protein Response.
Protocol: Western Blot for PERK and ATF6 Activation
-
Cell Treatment and Lysis:
-
Treat cells as described in the XBP1 splicing assay protocol.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
PERK Pathway: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4.
-
ATF6 Pathway: anti-ATF6 (detects both full-length and cleaved forms).
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate.
-
Expected Results for a Specific IRE1α Inhibitor:
| Target Protein | ER Stressor | This compound + ER Stressor | Interpretation |
| p-PERK / PERK | Increased | No significant change | This compound does not inhibit PERK. |
| p-eIF2α / eIF2α | Increased | No significant change | This compound does not inhibit the PERK pathway. |
| ATF4 | Increased | No significant change | This compound does not inhibit the PERK pathway. |
| Cleaved ATF6 | Increased | No significant change | This compound does not inhibit the ATF6 pathway. |
Assessment of Regulated IRE1-Dependent Decay (RIDD)
This assay measures the degradation of specific mRNA substrates of IRE1α's RNase activity.
Protocol: qRT-PCR for RIDD Substrates
-
Cell Treatment and RNA Isolation:
-
Follow the same procedure as for the XBP1 splicing assay.
-
-
cDNA Synthesis:
-
Synthesize cDNA as described previously.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers for known RIDD substrates (e.g., BLOC1S1, CCDC134) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
-
Expected Results:
| Treatment Group | RIDD Substrate mRNA Level | Interpretation |
| Vehicle Control | Baseline | Basal RIDD activity. |
| ER Stressor | Decreased | ER stress induces RIDD. |
| This compound + ER Stressor | Baseline or Increased | This compound inhibits RIDD. |
References
Addressing high background in Western blots for IRE1α phosphorylation
Welcome to the technical support center for troubleshooting Western blots for phosphorylated IRE1α. This guide provides solutions to common issues, particularly high background, that researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing a very high background on my Western blot for phospho-IRE1α. What are the most common causes?
High background in Western blots for phosphorylated proteins like IRE1α can stem from several factors. The most common culprits include:
-
Inappropriate Blocking Agent: Using non-fat dry milk is a frequent cause of high background when detecting phosphoproteins.[1][2][3][4] Milk contains casein, a phosphoprotein that can cross-react with phospho-specific antibodies.[1][2][3][4]
-
Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[1][5][6][7]
-
Insufficient Washing: Inadequate washing steps can fail to remove unbound antibodies, contributing to a dirty blot.[1][2][7][8]
-
Contaminated Buffers: Bacterial growth in blocking or washing buffers can cause high background.[1][5]
-
Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible background signal.[1][2][5]
Q2: What is the recommended blocking buffer for detecting phospho-IRE1α?
For phosphorylated proteins, a 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is highly recommended.[3][4][9][10] Unlike milk, BSA is largely free of phosphoproteins that could interfere with your antibody.[4][9] Some commercially available protein-free blocking buffers can also be effective.[4]
Q3: How can I optimize my antibody concentrations to reduce background?
It is crucial to titrate both your primary and secondary antibodies to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a dot blot or a series of dilutions on a test blot to determine the concentration that provides the best signal-to-noise ratio.[2][6] If high background persists, try decreasing the antibody concentration and increasing the incubation time, for instance, by incubating overnight at 4°C.[1]
Q4: My secondary antibody seems to be binding non-specifically. How can I check for this and prevent it?
To determine if your secondary antibody is the source of the high background, you can run a control blot that is incubated with only the secondary antibody (no primary antibody).[1][2][11] If you see bands or high background on this control blot, your secondary antibody is binding non-specifically. To mitigate this, consider using a pre-adsorbed secondary antibody, which has been purified to reduce cross-reactivity.[11]
Q5: Can the type of membrane I use affect the background?
Yes, the choice of membrane can influence background levels. Polyvinylidene difluoride (PVDF) membranes generally have a higher protein binding capacity than nitrocellulose, which can lead to greater sensitivity but also potentially higher background.[1][12] If you are working with an abundant protein and experiencing high background with PVDF, switching to a nitrocellulose membrane might help.[1][2] Also, ensure that PVDF membranes are properly activated with methanol (B129727) before use.[1]
Troubleshooting Guide: High Background
This guide provides a systematic approach to diagnosing and resolving high background issues in your phospho-IRE1α Western blots.
Diagram: Troubleshooting Workflow for High Background
Caption: A flowchart for systematically troubleshooting high background in Western blots.
Data Presentation: Recommended Reagent Concentrations
| Reagent/Step | Recommended Concentration/Duration | Key Considerations |
| Blocking Buffer | 5% (w/v) BSA in TBST | Avoid non-fat dry milk due to casein content.[4][9] Prepare fresh.[1] |
| Primary Antibody | Titrate according to manufacturer's datasheet (e.g., 1:1000) | Dilute in 1-3% BSA in TBST.[3][10] Incubate overnight at 4°C to reduce non-specific binding.[1] |
| Secondary Antibody | Titrate (e.g., 1:10,000 - 1:20,000) | Higher dilutions can reduce background.[10] Use a pre-adsorbed antibody if necessary.[11] |
| Washing Steps | 3-5 washes of 5-10 minutes each | Use a sufficient volume of fresh TBST for each wash.[7][8] |
| Phosphatase Inhibitors | Add to lysis buffer | Crucial for preserving the phosphorylation state of IRE1α.[4][11] |
Experimental Protocol: Western Blot for Phospho-IRE1α
This protocol is a general guideline. Optimization may be required for your specific experimental conditions and antibodies.
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Due to the high molecular weight of IRE1α (~110 kDa), use a lower percentage acrylamide (B121943) gel (e.g., 6-8%) for better resolution.[3][14]
-
Load 20-30 µg of protein per lane.
-
Transfer proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins, an extended transfer time at 4°C is recommended.[3][14] The transfer buffer may be supplemented with up to 0.1% SDS to improve transfer efficiency.[3][14]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 1-3% BSA in TBST, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes and Detection:
-
Repeat the washing steps as described in step 5.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system. Be mindful of the exposure time to avoid overexposure, which can also contribute to high background.[7][11]
-
IRE1α Signaling Pathway
Under endoplasmic reticulum (ER) stress, unfolded proteins accumulate in the ER lumen, leading to the activation of the Unfolded Protein Response (UPR). IRE1α is a key sensor in this pathway.
Diagram: IRE1α Activation Pathway
Caption: A simplified diagram of the IRE1α signaling pathway during the Unfolded Protein Response.
References
- 1. biossusa.com [biossusa.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. arp1.com [arp1.com]
- 8. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 9. Western blot blocking: Best practices | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
IRE1a-IN-1 stability during long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of IRE1α-IN-1 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is IRE1α-IN-1 and what is its mechanism of action?
IRE1α-IN-1 is a highly selective inhibitor of IRE1α (Inositol-requiring enzyme 1α), a key sensor of endoplasmic reticulum (ER) stress.[1] It functions by binding to the kinase domain of IRE1α, thereby inhibiting its autophosphorylation and subsequent endoribonuclease (RNase) activity.[1] This blockade prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR) that promotes cell survival under ER stress.[2][3] By inhibiting IRE1α, IRE1α-IN-1 can modulate cellular fate in response to ER stress, potentially tipping the balance from survival to apoptosis.[4]
Q2: What is the recommended starting concentration for IRE1α-IN-1 in cell culture?
The effective concentration of IRE1α-IN-1 can vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment. Based on available data, the IC50 for inhibiting IRE1α kinase activity is approximately 77 nM.[1] In cellular assays, it has been shown to inhibit tunicamycin- and thapsigargin-induced XBP1 splicing with IC50 values ranging from 0.68 to 1.63 μM in HEK293 cells.[1] Therefore, a concentration range of 0.1 to 10 μM is a reasonable starting point for most cell lines.
Q3: How should I prepare and store stock solutions of IRE1α-IN-1?
It is recommended to prepare a high-concentration stock solution of IRE1α-IN-1 in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q4: Is IRE1α-IN-1 stable in cell culture medium for long-term experiments?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of IRE1α activity (e.g., no reduction in XBP1 splicing). | Inhibitor degradation: IRE1α-IN-1 may have degraded due to improper storage or instability in the culture medium. | - Prepare a fresh stock solution of IRE1α-IN-1. - Aliquot and store the stock solution at -80°C. - Replenish the cell culture medium with fresh inhibitor every 24-48 hours. - Perform a stability test of the inhibitor in your specific medium (see protocol below). |
| Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line or experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration. - Titrate the inhibitor concentration from 0.1 to 20 μM.[1] | |
| Cell permeability issues: Although unlikely for this class of compounds, the inhibitor may not be efficiently entering the cells. | - Consult the manufacturer's data sheet for information on cell permeability. - If permeability is a concern, consider using a different inhibitor with known cell permeability. | |
| High levels of cell death or unexpected cytotoxicity. | Inhibitor concentration is too high: High concentrations can lead to off-target effects and general toxicity.[6] | - Perform a dose-response experiment to find the optimal concentration that inhibits IRE1α without causing excessive cell death. - Use the lowest effective concentration. |
| Solvent toxicity: The solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells at higher concentrations.[6] | - Ensure the final concentration of the solvent in the culture medium is non-toxic for your cell line (typically <0.1% for DMSO). - Include a solvent-only control in your experiments. | |
| Prolonged inhibition of a critical pathway: Long-term blockade of the IRE1α pathway, which is involved in cellular homeostasis, can lead to cell death.[3][4] | - Consider intermittent treatment schedules (e.g., treat for a period, then remove the inhibitor). - Assess cell viability at multiple time points throughout the experiment. | |
| Variability between experimental replicates. | Inconsistent inhibitor concentration: This can result from poor mixing, adsorption to plastics, or degradation. | - Ensure the inhibitor is thoroughly mixed into the medium before adding to cells. - Use low-protein-binding plates and pipette tips to minimize adsorption.[5] - Replenish the inhibitor at regular intervals. |
| Cell culture inconsistencies: Variations in cell density, passage number, or culture conditions can affect the response to the inhibitor. | - Maintain consistent cell culture practices. - Use cells within a defined passage number range. - Ensure uniform cell seeding density. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IRE1α Kinase IC50 | 77 nM | [1] |
| Cellular IC50 (Tunicamycin-induced XBP1 splicing, HEK293) | 0.68 - 1.63 μM | [1] |
| Cellular IC50 (Thapsigargin-induced XBP1 splicing, HEK293) | 0.68 - 1.63 μM | [1] |
| Cellular IC50 (Tunicamycin-induced GFP-IRE1α foci, HEK293) | 0.74 μM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of IRE1α-IN-1
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a 2X stock solution of IRE1α-IN-1 in complete cell culture medium for a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 μM). Include a vehicle control (e.g., DMSO) at the highest concentration used for the inhibitor.
-
Treatment: Remove the existing medium from the cells and add the 2X inhibitor solutions.
-
ER Stress Induction: If desired, induce ER stress using a known agent like tunicamycin (B1663573) or thapsigargin (B1683126) at a predetermined optimal concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 6, 12, 24, or 48 hours).
-
Endpoint Analysis:
-
IRE1α Inhibition: Assess the level of XBP1 mRNA splicing using RT-PCR.
-
Cell Viability: Determine cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: Plot the percentage of XBP1 splicing inhibition and cell viability against the inhibitor concentration to determine the optimal concentration that effectively inhibits IRE1α without significant cytotoxicity.
Protocol 2: Assessing the Stability of IRE1α-IN-1 in Cell Culture Medium
-
Medium Preparation: Prepare complete cell culture medium (with serum and any other supplements) that you will use for your long-term experiment.
-
Inhibitor Addition: Add IRE1α-IN-1 to the medium at the final concentration you intend to use in your experiments. Also, prepare a control medium with only the vehicle.
-
Incubation: Aliquot the medium into sterile, sealed tubes and incubate them under the same conditions as your cell culture experiments (37°C, 5% CO2).
-
Time Points: Collect samples of the medium at various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours). Store the collected samples at -80°C until analysis.
-
Sample Analysis:
-
LC-MS/MS Analysis: The most accurate method to determine the concentration of the active IRE1α-IN-1 is by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Bioassay: Alternatively, you can use a cell-based bioassay. Treat cells with the aged medium samples and a freshly prepared standard curve of IRE1α-IN-1. Induce ER stress and measure the inhibition of XBP1 splicing. Compare the activity of the aged medium to the standard curve to estimate the remaining active inhibitor concentration.
-
-
Data Analysis: Plot the concentration or activity of IRE1α-IN-1 against time to determine its stability profile and half-life in your specific cell culture medium.
Visualizations
Caption: IRE1α signaling pathway and the mechanism of action of IRE1α-IN-1.
Caption: A logical workflow for troubleshooting common issues in long-term experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the selectivity of IRE1a-IN-1 to other IRE1α inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Inositol-requiring enzyme 1α (IRE1α) is a critical mediator of the unfolded protein response (UPR), a cellular stress pathway implicated in a variety of diseases, including cancer and metabolic disorders. As a therapeutic target, the selective inhibition of IRE1α is of significant interest. This guide provides an objective comparison of the selectivity of a prominent IRE1α inhibitor, IRE1a-IN-1, with other widely used inhibitors, supported by experimental data.
Data Presentation: Quantitative Comparison of IRE1α Inhibitors
The following table summarizes the inhibitory activity and selectivity of this compound against other notable IRE1α inhibitors. The data is compiled from various studies to provide a comparative overview of their efficacy and mode of action.
| Inhibitor | Target Domain(s) | IRE1α IC50/EC50 | Selectivity Profile | Mechanism of Action |
| This compound | Kinase, RNase | 77 nM (Kinase), 80 nM (RNase) | Highly selective. A related compound from the same series (compound 18) inhibited only 1 of 220 kinases (JNK2) by >70% at 1 µM.[1] | ATP-competitive, inhibits both kinase and RNase activity. |
| KIRA6 | Kinase | 0.6 µM | Low selectivity. Found to inhibit over 60 of 220 kinases by >70%.[2] Also inhibits p38 kinase with an IC50 of ~1 µM[3] and interacts with non-kinase nucleotide-binding proteins.[2] | Allosteric, ATP-competitive, inhibits RNase activity by preventing oligomerization.[4] |
| KIRA8 | Kinase, RNase | 5.9 nM (RNase) | Reported to have high selectivity.[5] | Allosteric, attenuates RNase activity.[6] |
| APY29 | Kinase, RNase | 280 nM (Kinase autophosphorylation) | Primarily characterized for its effects on IRE1α. | ATP-competitive, inhibits autophosphorylation but enhances RNase function.[7][8][9] |
| GSK2850163 | Kinase, RNase | 20 nM (Kinase), 200 nM (RNase) | Described as a selective IRE1 inhibitor.[2] | Binds to the kinase domain, displacing the activation loop to inhibit RNase activity.[2] |
| MKC8866 | RNase | 0.29 µM | Selective for the IRE1α RNase domain. Does not affect PERK or ATF6 pathways.[10][11] | Salicylaldehyde (B1680747) analog, binds to the RNase catalytic site.[11] |
| STF-083010 | RNase | ~25-30 µM | Selective for the IRE1α endonuclease domain; does not affect its kinase activity.[12][13] Potential for off-target effects due to its reactive salicylaldehyde moiety.[14] | Directly binds to the RNase active site, blocking XBP1 splicing.[5] |
Mandatory Visualization
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway is activated by unfolded proteins, leading to adaptive or apoptotic responses.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
Caption: Workflow for evaluating the selectivity of IRE1α inhibitors, from in vitro assays to broad kinome screening.
Experimental Protocols
In Vitro IRE1α Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against IRE1α kinase activity.
1. Materials:
- Recombinant human IRE1α protein (cytoplasmic domain).
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP (at a concentration around the Km for IRE1α).
- Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide substrate).
- Test inhibitor (e.g., this compound) dissolved in DMSO.
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
- 96-well or 384-well plates (white, low-volume).
- Plate reader capable of luminescence detection.
2. Procedure:
- Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
- Add the diluted inhibitor or DMSO control to the wells of the microplate.
- Add the recombinant IRE1α protein to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.
- Record the luminescence signal using a plate reader.
3. Data Analysis:
- The luminescence signal is inversely proportional to the kinase activity.
- Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular XBP1 Splicing Assay (RT-PCR)
This protocol is used to assess the ability of an inhibitor to block IRE1α's RNase activity in a cellular context by measuring the splicing of XBP1 mRNA.
1. Materials:
- Human cell line (e.g., HEK293T, HeLa).
- Cell culture medium and supplements.
- ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin).
- Test inhibitor (e.g., this compound) dissolved in DMSO.
- TRIzol reagent or other RNA extraction kit.
- Reverse transcriptase and reagents for cDNA synthesis.
- Taq polymerase and reagents for PCR.
- Primers flanking the XBP1 splice site.
- Agarose (B213101) gel and electrophoresis equipment.
- Gel documentation system.
2. Procedure:
- Seed cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test inhibitor or DMSO control for a specified time (e.g., 1 hour).
- Induce ER stress by adding tunicamycin (e.g., 5 µg/mL) or thapsigargin (B1683126) (e.g., 300 nM) to the culture medium and incubate for a further period (e.g., 4-8 hours).
- Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
- Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
- Resolve the PCR products on a high-percentage agarose gel (e.g., 3%). The unspliced and spliced forms will appear as distinct bands of different sizes.
- Visualize the bands using a gel documentation system.
3. Data Analysis:
- Quantify the intensity of the bands corresponding to XBP1u and XBP1s.
- Calculate the splicing ratio (XBP1s / (XBP1s + XBP1u)) for each condition.
- Determine the concentration at which the inhibitor reduces XBP1 splicing by 50% (EC50) by plotting the splicing ratio against the inhibitor concentration.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the On-Target Activity of IRE1α-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IRE1α-IN-1 with other commercially available IRE1α inhibitors. We present supporting experimental data and detailed protocols to validate the on-target activity of these compounds in a cellular context.
Inositol-requiring enzyme 1α (IRE1α) is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Its activation leads to two primary downstream signaling events: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs. Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target in various diseases, including cancer and inflammatory conditions. This guide focuses on validating the on-target activity of IRE1α-IN-1 and provides a comparative analysis with other well-characterized IRE1α inhibitors.
Comparative Analysis of IRE1α Inhibitors
The selection of an appropriate IRE1α inhibitor is critical for investigating its role in specific biological processes. The following table summarizes the in vitro potency of IRE1α-IN-1 and other widely used inhibitors against the kinase and RNase activities of IRE1α.
| Inhibitor | Target Domain(s) | IC50 (Kinase) | IC50 (RNase) | Key Features |
| IRE1α-IN-1 | Kinase & RNase | 77 nM[1][2] | 80 nM[1][2] | Highly selective for IRE1α over IRE1β.[1][2] |
| B-I09 | RNase | - | 1.23 µM[3][4] | Cell-permeable, inhibits XBP1 splicing.[3] |
| MKC8866 | RNase | - | 0.29 µM[5][6][7][8] | Potent and selective RNase inhibitor.[5] |
| 4µ8C | RNase | - | 60 nM[9][10] | Selective RNase inhibitor, blocks substrate access.[9] |
| KIRA6 | Kinase & RNase | 0.6 µM[11][12][13] | Attenuates RNase activity | Allosteric inhibitor.[13] |
| STF-083010 | RNase | No effect[14][15] | - | Specific inhibitor of endonuclease activity.[14] |
| APY29 | Kinase | 280 nM[16][17][18][19] | Activates RNase | Allosteric modulator, inhibits autophosphorylation.[16][18] |
| Sunitinib | Kinase | Inhibits autophosphorylation | Inhibits RNase activation | Multi-targeted receptor tyrosine kinase inhibitor.[20] |
Experimental Protocols for On-Target Validation
To validate the on-target activity of IRE1α-IN-1 and other inhibitors, a series of well-established cellular assays should be performed. Below are detailed protocols for key experiments.
XBP1 mRNA Splicing Assay
This assay directly measures the endoribonuclease activity of IRE1α. Upon ER stress, IRE1α excises a 26-nucleotide intron from the XBP1 mRNA. This splicing event can be detected by RT-PCR.
a) Conventional RT-PCR
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the IRE1α inhibitor (e.g., IRE1α-IN-1) at various concentrations for a predetermined time (e.g., 1-2 hours) before inducing ER stress with an agent like tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin (B1683126) (e.g., 300 nM) for 4-6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and dNTPs.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Human XBP1 Forward: 5'-CCT TGT GGT TGA GAA CCA GG-3'
-
Human XBP1 Reverse: 5'-CCC AAG CGG TGT TCT TAA G-3'
-
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
b) Quantitative Real-Time PCR (qPCR)
This method allows for the quantification of spliced XBP1 (XBP1s) mRNA levels.
-
Cell Treatment and RNA Extraction: Follow steps 1 and 2 from the conventional RT-PCR protocol.
-
cDNA Synthesis: Perform reverse transcription as described in step 3 of the conventional RT-PCR protocol.
-
qPCR: Use a qPCR master mix (e.g., SYBR Green) and primers specific for the spliced form of XBP1. A common approach is to design a forward primer that spans the splice junction.
-
Data Analysis: Normalize the expression of XBP1s to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in XBP1s expression in inhibitor-treated cells compared to vehicle-treated, ER-stressed cells.
Regulated IRE1-Dependent Decay (RIDD) Assay
This assay measures the other branch of IRE1α's RNase activity, which involves the degradation of specific mRNAs.
-
Cell Treatment: Treat cells with the IRE1α inhibitor and an ER stress inducer as described for the XBP1 splicing assay.
-
RNA Extraction and cDNA Synthesis: Follow the same procedures as for the XBP1 splicing assay.
-
qPCR: Perform qPCR using primers for a known RIDD substrate (e.g., BLOC1S1) and a stable housekeeping gene.
-
Data Analysis: Determine the relative expression level of the RIDD substrate mRNA. A potent IRE1α RNase inhibitor should prevent the degradation of the RIDD substrate, leading to higher mRNA levels compared to the ER-stressed control.
Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of IRE1α (an indicator of its activation) and the protein levels of its downstream target, XBP1s.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRE1α (Ser724), total IRE1α, XBP1s, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
It is crucial to assess the cytotoxic effects of the inhibitors to distinguish between on-target inhibition of IRE1α signaling and general toxicity.
a) MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the IRE1α inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Luminescence Measurement: Read the luminescence using a luminometer.
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The IRE1α signaling pathway in the Unfolded Protein Response.
Caption: Experimental workflow for validating IRE1α inhibitor activity.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide analyses reveal the IRE1a-XBP1 pathway promotes T helper cell differentiation by resolving secretory stress and accelerating proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. promega.com [promega.com]
- 14. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 19. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. XBP1 RT-PCR splicing analysis [bio-protocol.org]
- 21. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
Confirming IRE1α RNase Inhibition: A Comparative Guide to Experimental Methods
For researchers, scientists, and drug development professionals investigating the Unfolded Protein Response (UPR), confirming the specific inhibition of the RNase activity of IRE1α is a critical step in validating novel therapeutic agents. This guide provides a comparative overview of key experimental methods to confirm the inhibitory action of IRE1a-IN-1 on IRE1α's RNase function, with a comparison to other known inhibitors.
The inositol-requiring enzyme 1α (IRE1α) is a central mediator of the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and a ribonuclease (RNase) domain. Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in restoring ER homeostasis. IRE1α's RNase activity also mediates the degradation of specific mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). Given its crucial role in cell fate decisions under ER stress, IRE1α has emerged as a significant therapeutic target.
This compound is a selective inhibitor of IRE1α. It targets the kinase domain, which allosterically inhibits the RNase activity. This guide outlines robust methods to confirm this inhibitory effect and compares the potency of this compound with other well-established IRE1α inhibitors.
Performance Comparison of IRE1α RNase Inhibitors
The efficacy of various small molecule inhibitors targeting the RNase activity of IRE1α can be quantitatively compared using their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for this compound and other commonly used IRE1α inhibitors.
| Inhibitor | Target Domain | RNase IC50 | Kinase IC50 | Notes |
| This compound | Kinase | 80 nM[1] | 77 nM[1] | Allosterically inhibits RNase activity. |
| B-I09 | RNase | 1230 nM | - | Directly inhibits RNase activity. |
| MKC-8866 | RNase | 0.29 µM | - | A salicylaldehyde (B1680747) analog that selectively inhibits RNase activity[2]. |
| STF-083010 | RNase | - | - | A specific inhibitor of IRE1α's endonuclease activity[3][4]. |
| 4µ8C | RNase | 76 nM[5] | - | A widely used specific inhibitor of IRE1α RNase activity[5]. |
| KIRA6 | Kinase | Attenuates RNase activity | 5.9 nM[5] | A kinase inhibitor that allosterically attenuates RNase activity[5][6]. |
Key Experimental Methods to Confirm IRE1α RNase Inhibition
Several robust methods can be employed to confirm that a compound, such as this compound, is inhibiting the RNase activity of IRE1α. These methods can be broadly categorized into in vitro assays and cell-based assays.
In Vitro IRE1α RNase Activity Assay
This assay directly measures the enzymatic activity of recombinant IRE1α on a synthetic substrate in a cell-free system. It is a direct and quantitative method to assess the inhibitory potential of a compound.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human IRE1α (cytosolic domain).
-
Fluorescently labeled RNA oligonucleotide substrate containing the XBP1 splice sites. This is typically a dual-labeled probe with a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL). In its intact state, the quencher suppresses the fluorophore's signal.
-
RNase assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100).
-
Test inhibitor (this compound) and control inhibitors at various concentrations.
-
Microplate reader capable of detecting fluorescence.
-
-
Procedure:
-
Pre-incubate recombinant human IRE1α with varying concentrations of the test inhibitor or control inhibitor in the RNase assay buffer for 30 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled RNA oligonucleotide substrate to each well.
-
Monitor the increase in fluorescence over time at 37°C using a microplate reader. Cleavage of the substrate by IRE1α separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
Cell-Based XBP1 Splicing Assays
These assays measure the level of spliced XBP1 (XBP1s) mRNA in cells treated with an ER stress inducer and the test inhibitor. A reduction in XBP1s levels indicates inhibition of IRE1α's RNase activity.
This method provides a qualitative or semi-quantitative assessment of XBP1 splicing.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor (this compound) or a known inhibitor for 1-2 hours.
-
Induce ER stress by treating the cells with an agent like tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin (B1683126) for a defined period (e.g., 4-6 hours).
-
-
RNA Extraction and RT-PCR:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Separate the PCR products on a high-resolution agarose (B213101) or polyacrylamide gel. Unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.
-
Visualize and quantify the band intensities to determine the ratio of XBP1s to XBP1u.
-
This method offers a more precise quantification of XBP1s and XBP1u mRNA levels.
Experimental Protocol:
-
Cell Culture, Treatment, and RNA Extraction: Follow the same procedure as for RT-PCR.
-
qPCR:
-
Perform reverse transcription to synthesize cDNA.
-
Use specific primer sets designed to amplify either XBP1s or total XBP1 (both spliced and unspliced forms).
-
Perform qPCR using a SYBR Green or probe-based detection method.
-
Calculate the relative expression levels of XBP1s and normalize to a housekeeping gene. A decrease in the level of XBP1s in the presence of the inhibitor confirms its activity.
-
This is a high-throughput method that utilizes a reporter construct where the splicing of an XBP1 intron leads to the expression of a luciferase reporter gene.
Experimental Protocol:
-
Cell Line and Transfection:
-
Cell Treatment:
-
Plate the reporter cells and treat them with the test inhibitor and ER stress inducer as described for the RT-PCR method.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
A decrease in luciferase activity in inhibitor-treated cells compared to control cells indicates inhibition of XBP1 splicing.
-
Analysis of Regulated IRE1-Dependent Decay (RIDD) Targets
Inhibition of IRE1α's RNase activity should also prevent the degradation of its RIDD substrates. This can be assessed by measuring the mRNA levels of known RIDD targets.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with an ER stress inducer and the test inhibitor as previously described.
-
RNA Extraction and qPCR:
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR to quantify the mRNA levels of known RIDD target genes (e.g., BLOC1S1, DGAT2).
-
An increase in the mRNA levels of these targets in the presence of the inhibitor under ER stress conditions indicates inhibition of RIDD activity.
-
Visualizing the Mechanisms and Workflows
Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in studying IRE1α inhibition.
References
- 1. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The unfolded protein response components IRE1α and XBP1 promote human coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 7. Bioluminescent reporter assay for monitoring ER stress in human beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. signosisinc.com [signosisinc.com]
Kinase Selectivity Profile of IRE1a-IN-1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise kinase selectivity of a small molecule inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of IRE1a-IN-1 against other known IRE1α inhibitors, supported by available experimental data.
In the landscape of IRE1α inhibitors, IRE1α kinase-IN-1 has emerged as a highly selective compound. This guide delves into its kinase selectivity profile and draws comparisons with another widely studied IRE1α inhibitor, KIRA8, to offer a clearer perspective on their respective off-target profiles.
Kinase Selectivity Profiles
IRE1α kinase-IN-1 is characterized as a highly selective inhibitor of the IRE1α kinase.[1][2] Reports indicate that in a broad panel screening of 455 kinases, IRE1α kinase-IN-1 exhibited greater than 70% inhibition of only four kinases.[1][2] Furthermore, it displays a remarkable 100-fold selectivity for the IRE1α isoform over the closely related IRE1β isoform.[1][2] While the specific identities of the four off-target kinases are not detailed in publicly available sources, this high degree of selectivity underscores its value as a precise chemical probe for studying IRE1α function.
KIRA8 (also known as AMG-18) is another potent and selective IRE1α inhibitor.[3][4] A KinomeScan profiling against a panel of 220 kinases revealed that KIRA8 is exceptionally selective, with significant inhibition (>70%) of only one off-target kinase, JNK2.[1] This "mono-selective" profile makes KIRA8 another valuable tool for dissecting IRE1α signaling.[3][4]
For the purpose of comparison, it is noteworthy that other IRE1α inhibitors, such as KIRA6 , have demonstrated a much broader off-target profile, inhibiting 64 out of 220 kinases in a similar screening.[1]
The following table summarizes the available quantitative data on the kinase selectivity of these inhibitors.
| Inhibitor | Number of Kinases Screened | Off-Target Kinases (>70% Inhibition) | Primary Off-Target(s) | Reference |
| IRE1α kinase-IN-1 | 455 | 4 | Not specified | [1][2] |
| KIRA8 (AMG-18) | 220 | 1 | JNK2 | [1] |
| KIRA6 | 220 | 64 | Not applicable (broad) | [1] |
Experimental Protocols
The determination of kinase inhibitor selectivity is predominantly performed using competitive binding assays, with KINOMEscan being a widely adopted platform.
KINOMEscan Assay Protocol
The KINOMEscan assay is a competition-based binding assay that quantifies the interaction between a test compound and a panel of DNA-tagged kinases. The fundamental steps of the protocol are as follows:
-
Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition: The DNA-tagged kinase, the test compound (inhibitor), and the immobilized ligand are combined. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Capture and Wash: Kinases that are not bound to the inhibitor will bind to the immobilized ligand and are captured on the solid support. Unbound components are removed through a series of wash steps.
-
Elution and Quantification: The captured kinases are eluted, and the amount of the associated DNA tag is quantified using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control (e.g., DMSO). A reduction in the amount of captured kinase indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand. The results are often expressed as percent inhibition or as a dissociation constant (Kd).
Signaling Pathway and Experimental Workflow
To provide context for the action of these inhibitors, the IRE1α signaling pathway and a general experimental workflow for assessing inhibitor selectivity are illustrated below.
Caption: IRE1α signaling pathway and inhibitor selectivity workflow.
References
Safeguarding Precision: A Guide to Rescue Experiments for Confirming IRE1a-IN-1 Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of a targeted inhibitor is paramount. This guide provides a comparative framework for validating the on-target activity of IRE1a-IN-1, a modulator of the inositol-requiring enzyme 1α (IRE1α) signaling pathway. By juxtaposing its performance with alternative inhibitors and detailing rigorous experimental protocols, this document serves as a critical resource for robust target validation.
The endoplasmic reticulum (ER) is a vital organelle for protein folding and secretion. When the folding capacity of the ER is overwhelmed, a state of ER stress ensues, activating the Unfolded Protein Response (UPR). IRE1α, a key transducer of the UPR, possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes that enhance protein folding and degradation to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α can switch from a pro-survival to a pro-apoptotic signal, making it a compelling therapeutic target for a range of diseases, including cancer and metabolic disorders.
This guide details the necessary rescue experiments to unequivocally demonstrate that the biological effects of this compound are a direct consequence of its interaction with IRE1α. Furthermore, it presents a comparative analysis of this compound with other well-characterized IRE1α inhibitors, KIRA6 and APY29, to provide a broader context for its performance.
Comparative Performance of IRE1α Inhibitors
To objectively assess the efficacy and specificity of this compound, a direct comparison with alternative inhibitors is essential. The following table summarizes key performance indicators for this compound, KIRA6, and APY29. It is important to note that direct head-to-head comparisons in the same experimental system are ideal for minimizing variability.
| Inhibitor | Target Domain | Mechanism of Action | IC50 (Kinase Activity) | IC50 / EC50 (RNase Activity) | Known Off-Target Effects |
| This compound | Kinase | ATP-competitive inhibitor | Data not available | Data not available | Data not available |
| KIRA6 | Kinase | ATP-competitive inhibitor; allosterically inhibits RNase activity[1] | 0.6 µM[1] | Inhibits XBP1 and Ins2 RNA cleavage[2] | HSP60, NF-κB pathway[3][4] |
| APY29 | Kinase | ATP-competitive inhibitor; allosterically enhances RNase activity[5] | 280 nM[5] | EC50 = 460 nM for RNase enhancement[5] | Pleiotropic toxicity at low micromolar concentrations[2][6] |
Note: The lack of publicly available IC50/EC50 data for this compound highlights the critical need for the experimental validation outlined in this guide.
Experimental Protocols for Specificity Confirmation
The cornerstone of validating an inhibitor's specificity is the rescue experiment. This involves demonstrating that the inhibitor's effect is absent in cells lacking the target protein and is restored upon reintroduction of the target.
Rescue Experiment Using IRE1α Knockout and Add-Back Cell Lines
This experiment is designed to prove that the effects of this compound are dependent on the presence of IRE1α.
Experimental Workflow Diagram:
Caption: Workflow for this compound specificity testing using knockout and rescue cells.
Methodology:
-
Cell Lines:
-
Wild-Type (WT) cells endogenously expressing IRE1α.
-
IRE1α knockout (KO) cells (e.g., generated using CRISPR/Cas9).
-
Rescue cells: IRE1α KO cells stably transfected with a vector expressing wild-type IRE1α[7].
-
-
Treatment:
-
Culture all three cell lines under standard conditions.
-
Induce ER stress using a known agent like tunicamycin (B1663573) or thapsigargin (B1683126) to activate the IRE1α pathway.
-
Treat cells with this compound at various concentrations or a vehicle control.
-
-
Analysis of IRE1α RNase Activity (XBP1 Splicing Assay):
-
RNA Extraction: Isolate total RNA from treated cells.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using reverse transcriptase and oligo(dT) primers[6].
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron removed during splicing[6][8].
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel. Unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands[6].
-
Quantification: Densitometrically quantify the intensity of the XBP1u and XBP1s bands to determine the percentage of spliced XBP1.
-
-
Analysis of Apoptosis (Annexin V Staining):
-
Cell Harvesting: Collect cells after treatment.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI)[5].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Expected Outcomes for a Specific IRE1α Inhibitor:
| Cell Line | Treatment | Expected XBP1 Splicing | Expected Apoptosis |
| Wild-Type | This compound | Inhibition | Reduction |
| IRE1α KO | This compound | No effect (already no splicing) | No effect |
| Rescue | This compound | Inhibition (restored) | Reduction (restored) |
Visualizing the IRE1α Signaling Pathway
Understanding the points of intervention for IRE1α inhibitors is crucial for interpreting experimental results. The following diagram illustrates the central role of IRE1α in the UPR.
Caption: The IRE1α signaling pathway in the Unfolded Protein Response.
Conclusion
The validation of on-target activity is a non-negotiable step in the development of specific kinase inhibitors. The rescue experiment strategy detailed in this guide provides a robust framework for confirming that this compound exerts its biological effects through the direct inhibition of IRE1α. By performing these experiments and comparing the results with those of alternative inhibitors like KIRA6 and APY29, researchers can build a strong data package to support the continued development of this compound as a selective modulator of the UPR for therapeutic applications. The provided protocols and diagrams serve as a comprehensive resource to guide these critical validation studies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 3. Endoplasmic reticulum stress-independent activation of unfolded protein response kinases by a small molecule ATP-mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of KIRA8 and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Review of studies comparing different IRE1α small molecule inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent small molecule inhibitors targeting IRE1α, a key sensor in the unfolded protein response (UPR). This document summarizes their performance based on experimental data, provides detailed methodologies for key assays, and visualizes critical pathways and workflows.
Inositol-requiring enzyme 1α (IRE1α) is a critical regulator of cellular homeostasis, acting as a primary sensor of endoplasmic reticulum (ER) stress. As a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity, IRE1α plays a pivotal role in the unfolded protein response (UPR). Upon activation by the accumulation of unfolded or misfolded proteins, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event produces a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[1] Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders.[1] This has led to the development of numerous small molecule inhibitors, each with distinct mechanisms of action and efficacy.
Comparative Analysis of IRE1α Inhibitors
A variety of small molecule inhibitors have been developed to target either the kinase or the RNase activity of IRE1α.[1] The choice of inhibitor is critical for dissecting the specific roles of IRE1α's dual enzymatic functions in different pathological contexts. The following table summarizes quantitative data for several widely studied IRE1α inhibitors.
| Inhibitor | Target Domain | Mechanism of Action | In Vitro IC50 | Cellular EC50 (XBP1s Inhibition) | Reference |
| KIRA6 | Kinase | ATP-competitive Type II kinase inhibitor that allosterically inhibits RNase activity by preventing oligomerization.[2] | 0.6 µM (kinase activity)[3][4] | - | [2][3][4] |
| STF-083010 | RNase | Forms a Schiff base with a key lysine (B10760008) residue (Lys907) in the RNase active site, selectively inhibiting its endonuclease function without affecting kinase activity.[2] | Not specified for direct RNase inhibition; inhibits XBP1 splicing. | 60 µM (in MM cells) | [2] |
| 4µ8C | RNase | Selectively inhibits RNase activity by blocking substrate access to the active site. | 60 nM / 76 nM[5] | 6.8 µM (XBP1 splicing in MEF cells)[6][7] | [5][6][7] |
| MKC-8866 (ORIN1001) | RNase | Potent and selective salicylaldehyde (B1680747) analog that inhibits RNase activity.[1][8] | 0.29 µM[1][8] | 0.52 µM (DTT-induced XBP1s expression)[1][9] | [1][8][9] |
| B-I09 | RNase | Potent inhibitor of IRE1 RNase activity.[10][11][12] | 1.23 µM (1230 nM)[10][11][12] | 0.9 µM (in MEC2 CLL cells)[13] | [10][11][12][13] |
| Toyocamycin | RNase | Adenosine analog that inhibits XBP1 mRNA cleavage without affecting IRE1α auto-phosphorylation.[10] | 80 nM (XBP1 mRNA cleavage)[10] | - | [10] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions, cell lines, and reagents used.
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of IRE1α inhibition, the following diagrams illustrate the core signaling pathway and a generalized workflow for evaluating potential inhibitors.
Caption: The IRE1α signaling pathway in response to ER stress.
Caption: A generalized workflow for the evaluation of IRE1α inhibitors.
Experimental Protocols
Objective comparison of IRE1α inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of these compounds.
In Vitro IRE1α RNase Activity Assay (FRET-based)
This assay directly measures the ability of a compound to inhibit the RNase activity of purified IRE1α protein using a fluorescence resonance energy transfer (FRET) substrate.
-
Principle: A short RNA stem-loop, mimicking the XBP1 splice sites, is labeled with a FRET pair (a fluorophore and a quencher). Cleavage of this substrate by IRE1α separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Reagents:
-
Recombinant human IRE1α cytoplasmic domain
-
FRET-labeled XBP1 RNA stem-loop substrate
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2)[14]
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Pre-incubate recombinant IRE1α with varying concentrations of the test compound in the assay buffer for 30 minutes at room temperature.[14]
-
Initiate the enzymatic reaction by adding the FRET-labeled XBP1 RNA substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Cellular XBP1 Splicing Assay (RT-PCR)
This cell-based assay is crucial for assessing an inhibitor's efficacy in blocking IRE1α-mediated XBP1 mRNA splicing within a cellular context.
-
Principle: Cells are treated with an ER stress inducer to activate IRE1α, in the presence or absence of an inhibitor. Total RNA is then extracted, and RT-PCR is performed using primers that flank the 26-nucleotide intron in XBP1 mRNA. The spliced (XBP1s) and unspliced (XBP1u) forms can be distinguished by size on an agarose (B213101) gel.
-
Materials:
-
Human cell line (e.g., HeLa, RPMI-8226)
-
Cell culture medium and supplements
-
ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)
-
Test compounds dissolved in DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce ER stress by adding Tunicamycin or Thapsigargin to the medium and incubate for an additional 4-6 hours.
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]
-
Perform PCR using primers that amplify both XBP1u and XBP1s.[15][16]
-
Separate the PCR products on a high-resolution agarose gel (e.g., 2.5%).[16] The XBP1s product will be 26 base pairs smaller than the XBP1u product.
-
Visualize and quantify the band intensities to determine the ratio of XBP1s to XBP1u. A potent inhibitor will show a dose-dependent decrease in the XBP1s PCR product.
-
Cell Viability Assay (MTT Assay)
This assay evaluates the cytotoxic or cytostatic effects of IRE1α inhibitors, particularly on cancer cells that are dependent on the UPR for survival.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Test compounds
-
MTT reagent
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[17]
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[17][18]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[17]
-
The results are typically expressed as a percentage of the viability of untreated control cells, and the concentration that reduces cell viability by 50% (IC50) can be calculated.
-
Clinical Perspective: ORIN1001
ORIN1001 (MKC-8866) is a first-in-class small molecule that selectively inhibits the RNase activity of IRE1α and is currently undergoing Phase 1/2 clinical testing in patients with advanced solid tumors.[19][20] In a Phase 1 dose-escalation trial, ORIN1001 was administered as a single agent and in combination with Abraxane.[19] The trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug.[19] As of January 2023, 30 patients with advanced cancer had received ORIN1001 as a single agent.[19] The study reported that ORIN1001 demonstrated tolerability and dose-proportional pharmacokinetics, with early signs of clinical response (stable disease and partial response) in heavily pre-treated patients.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. B I09 | IRE1 | Tocris Bioscience [tocris.com]
- 13. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. ascopubs.org [ascopubs.org]
A Comparative Guide to In Vivo Efficacy of Published IRE1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α), has emerged as a critical therapeutic target in a range of diseases, from cancer to metabolic and inflammatory conditions. The subsequent development of small molecule inhibitors targeting IRE1α has provided valuable tools for both basic research and clinical investigation. This guide offers an objective comparison of the in vivo efficacy of prominent, published IRE1α inhibitors, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and In Vivo Applications
The inhibitors discussed herein target different aspects of IRE1α function, leading to varied biological outcomes. KIRA6 acts as an ATP-competitive inhibitor of the IRE1α kinase domain, which allosterically inhibits its endoribonuclease (RNase) activity by preventing oligomerization.[1][2][3] In contrast, STF-083010 selectively inhibits the RNase activity of IRE1α without affecting its kinase function.[4][5] APY29 presents a more complex mechanism, acting as a type I kinase inhibitor that paradoxically enhances RNase activity, making it a valuable tool for in vitro mechanistic studies but with toxicity that has limited its in vivo application.[2][6]
Data Presentation: A Comparative Overview
The following tables summarize the in vivo efficacy and pharmacokinetic properties of key IRE1α inhibitors based on published data.
Table 1: Comparison of In Vivo Efficacy of IRE1α Inhibitors
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Findings | Citation |
| KIRA6 | Retinal Degeneration | Rat models of ER stress-induced retinal degeneration | Intravitreal injection | Preserved photoreceptor functional viability. | [1][3] |
| Diabetes | Akita diabetic mice | 5 or 10 mg/kg, intraperitoneally, every 12 hours for 33-37 days | Preserved pancreatic β-cells, increased insulin, and reduced hyperglycemia. | [1][3] | |
| Pulmonary Fibrosis | Mouse model of bleomycin-induced pulmonary fibrosis | Systemic administration | Prevented and promoted reversal of lung fibrosis. | ||
| STF-083010 | Multiple Myeloma | NSG mice with RPMI 8226 human MM xenografts | 30 mg/kg, intraperitoneal injection, once weekly for 2 weeks | Significantly inhibited tumor growth. | [5][7] |
| Multiple Myeloma | Transgenic XBP1-luc mice | 60 mg/kg, intraperitoneal injection (with 1 mg/kg bortezomib) | Blocked bortezomib-induced XBP1 activity. | [5] | |
| APY29 | N/A | N/A | N/A | Pleiotropic toxicity precluded in vivo efficacy testing. | [2] |
Table 2: Pharmacokinetic Properties of KIRA6
| Parameter | Value | Animal Model | Dosing | Citation |
| Plasma Cmax | 3.3 µM | BALB/c mice | 10 mg/kg, intraperitoneally | [8] |
| t1/2 | 3.90 h | BALB/c mice | 10 mg/kg, intraperitoneally | [8] |
| AUC0-24h | 14.3 µM·h | BALB/c mice | 10 mg/kg, intraperitoneally | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APY29 | IRE1 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for IRE1a-IN-1
For Immediate Implementation: This guide provides essential safety and logistical information for the proper handling and disposal of IRE1a-IN-1, a selective inhibitor of IRE1α. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within your laboratory.
Developed for researchers, scientists, and drug development professionals, this document outlines the necessary steps for managing this compound waste, from point of generation to final disposal. By integrating these practices into your laboratory's standard operating procedures, you can minimize risks and contribute to a culture of safety.
Key Chemical and Physical Properties of this compound
A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Formal Name | 6-chloro-3-[6-fluoro-2-(phenylamino)-1H-benzimidazol-5-yl]-N-[(1-methyl-4-piperidinyl)methyl]-imidazo[1,2-b]pyridazin-8-amine[1] |
| CAS Number | 2328097-41-0[1][2] |
| Molecular Formula | C₂₆H₂₆ClFN₈[1] |
| Molecular Weight | 505.0 g/mol [1] |
| Formulation | A solid[1] |
| Solubility | Slightly soluble in DMSO (0.1-1 mg/ml)[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with other small molecule kinase inhibitors, requires a systematic approach to waste segregation and containment. The following procedures are based on general best practices for hazardous chemical waste management in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A laboratory coat.
Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent accidental chemical reactions and to ensure correct disposal streams.
-
Solid Waste:
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste.
-
Collection: Place these materials into a designated, clearly labeled, and leak-proof hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Unused/Expired Compound: The original container with any unused or expired solid this compound must be treated as hazardous chemical waste. Ensure the container is tightly sealed.
-
-
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound (e.g., stock solutions in DMSO, cell culture media, or assay buffers) must be collected as liquid chemical waste.
-
Collection: Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent (e.g., "in DMSO").
-
Solvent Compatibility: If other solvents are used, be mindful of compatibility. Halogenated and non-halogenated solvent waste streams should typically be collected in separate containers.
-
Waste Container Management and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within your laboratory. This area should have secondary containment to capture any potential leaks and should be away from general laboratory traffic.
-
Container Integrity: Ensure that waste containers are always closed except when adding waste.
Final Disposal
-
EHS Pickup: Once a waste container is full, or your experiments are complete, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
-
Do Not:
-
Dispose of this compound in the regular trash.
-
Pour liquid waste containing this compound down the drain.
-
Visualizing the Workflow and Pathway
To further clarify the procedures and the biological context of this compound, the following diagrams illustrate the experimental workflow for its use and disposal, and the IRE1α signaling pathway it inhibits.
References
Essential Safety and Operational Guidance for Handling IRE1α-IN-1
For researchers, scientists, and drug development professionals working with the highly selective IRE1α inhibitor, IRE1α-IN-1, adherence to rigorous safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling IRE1α-IN-1, a comprehensive approach to personal protection is necessary to minimize exposure to this potent small molecule inhibitor. The following table summarizes the required PPE, its purpose, and relevant standards.
| PPE Component | Description | Purpose | Standard Reference |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes, dust, and aerosols, which can cause eye irritation or injury. Safety glasses must be worn beneath a face shield.[1][2][3] | ANSI Z87.1 |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Double-gloving may be necessary for enhanced protection.[1][2][4] | ASTM F739 |
| Body Protection | A flame-resistant lab coat. | Shields skin and personal clothing from chemical spills and splashes.[1][3][4] | NFPA 2112 |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher). | Necessary when handling the compound as a powder or when there is a risk of aerosol formation in poorly ventilated areas.[1][4] | NIOSH or EN 149 |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[1] | ASTM F2413 |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of IRE1α-IN-1, from preparation to disposal, designed to minimize risk at each step.
Caption: Workflow for the safe handling of IRE1α-IN-1.
Procedural Guidance
1. Preparation:
-
Designated Workspace: All work with IRE1α-IN-1 should be conducted in a designated area, such as a chemical fume hood, to control exposure.[5]
-
Personal Protective Equipment (PPE): Before handling the compound, ensure all required PPE is donned correctly.[1][2][3][4][5]
-
Weighing: When weighing the solid form of IRE1α-IN-1, use a chemical fume hood with proper ventilation to avoid inhalation of fine powders.
-
Solution Preparation: Prepare solutions in a well-ventilated area. When dissolving the compound, add the solvent slowly to avoid splashing.
2. Handling:
-
Experimentation: During experimentation, handle all solutions and samples containing IRE1α-IN-1 with care to prevent spills and aerosol generation.
-
Transportation: When moving samples, use sealed, shatter-resistant secondary containers to prevent spills in case of an accident.
3. Disposal:
-
Decontamination: After use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, glassware, and unused compound, in accordance with institutional and local regulations for chemical waste.[6] Do not dispose of down the drain.[6]
-
Doffing PPE: Remove PPE in the correct order (gloves, goggles/face shield, lab coat, respirator) to avoid cross-contamination. Wash hands thoroughly after removing all PPE.
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[6] For a large spill, evacuate the area and contact the institutional safety office.
IRE1α Signaling Pathway Overview
To provide context for the experimental work, the following diagram illustrates the role of IRE1α in the unfolded protein response (UPR). IRE1α-IN-1 acts as an inhibitor of the IRE1α kinase, thereby modulating the downstream signaling cascade.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. maxonchemicals.it.com [maxonchemicals.it.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
